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  • Product: 4-(1h-Pyrrol-1-yl)benzenesulfonamide
  • CAS: 5438-30-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

Foreword: The Strategic Importance of the Pyrrole-Sulfonamide Scaffold In the landscape of modern medicinal chemistry, the fusion of privileged structures—molecular frameworks known to bind to biological targets—is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrrole-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the fusion of privileged structures—molecular frameworks known to bind to biological targets—is a cornerstone of rational drug design. The compound 4-(1H-pyrrol-1-yl)benzenesulfonamide represents a quintessential example of such a molecular hybrid. It marries the biologically significant pyrrole ring, a component of natural products like heme and vitamin B12, with the robust benzenesulfonamide moiety, a pharmacophore central to a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and strategic importance of this versatile scaffold, which serves as a foundation for novel therapeutics, including potent anticancer agents and enzyme inhibitors.[2][3]

Section 1: Strategic Synthesis – A Tale of Two Moieties

The synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide is an exercise in controlled chemical construction. The primary goal is the formation of a stable C-N bond between the aromatic amine of a sulfonamide precursor and the pyrrole ring. The most direct and widely adopted method for this transformation is the Clauson-Kaas pyrrole synthesis.

The Clauson-Kaas Reaction: A Direct and Efficient Approach

The Clauson-Kaas reaction provides an elegant pathway to N-substituted pyrroles by reacting a primary amine with 2,5-dialkoxytetrahydrofuran under acidic conditions.[4][5] This method is particularly effective for the synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide, starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide).

Causality of Experimental Design: The choice of glacial acetic acid is deliberate; it serves as both a protic solvent to facilitate the reaction and a catalyst to promote the necessary acid-catalyzed steps.[4] Refluxing the mixture ensures sufficient thermal energy to overcome the activation barriers of the reaction intermediates.

Experimental Protocol: Clauson-Kaas Synthesis

Objective: To synthesize 4-(1H-pyrrol-1-yl)benzenesulfonamide from 4-aminobenzenesulfonamide and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 4-aminobenzenesulfonamide

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • p-Dioxane (optional, can be used as a co-solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4-aminobenzenesulfonamide (1 equivalent) in a mixture of p-dioxane and glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).[1]

  • Heat the reaction mixture to reflux and maintain for 24-26 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(1H-pyrrol-1-yl)benzenesulfonamide.

Clauson_Kaas_Workflow reagents 4-aminobenzenesulfonamide + 2,5-dimethoxytetrahydrofuran reaction Reflux in Glacial Acetic Acid (24-26h) reagents->reaction Step 1 workup Precipitation in Ice-Water reaction->workup Step 2 purification Recrystallization workup->purification Step 3 product 4-(1H-Pyrrol-1-yl)benzenesulfonamide purification->product Final Product

Caption: Workflow for the Clauson-Kaas Synthesis.

Mechanistic Insights of the Clauson-Kaas Reaction

The reaction proceeds through a series of acid-catalyzed steps:

  • Protonation and Ring Opening: The 2,5-dimethoxytetrahydrofuran is protonated by the acidic medium, leading to the opening of the furan ring to form a carbocation intermediate.[4][5]

  • Nucleophilic Attack: The primary amine of the sulfonamide acts as a nucleophile, attacking the carbocation.[4][5]

  • Cyclization and Dehydration: A series of proton transfers and eliminations of methanol and water lead to the formation of the aromatic pyrrole ring.

Clauson_Kaas_Mechanism start 2,5-dimethoxytetrahydrofuran protonation Protonation & Ring Opening start->protonation H+ carbocation Carbocation Intermediate protonation->carbocation nucleophilic_attack Nucleophilic Attack by 4-aminobenzenesulfonamide carbocation->nucleophilic_attack intermediate Adduct Formation nucleophilic_attack->intermediate cyclization Cyclization & Dehydration intermediate->cyclization -2CH3OH, -H2O product Pyrrole Ring Formation cyclization->product

Caption: Simplified Mechanism of the Clauson-Kaas Reaction.

Section 2: Rigorous Characterization – Validating the Molecular Architecture

The unambiguous identification and confirmation of the purity of the synthesized 4-(1H-pyrrol-1-yl)benzenesulfonamide are paramount. A multi-technique approach, combining spectroscopic and physical methods, provides a self-validating system of characterization.

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[6] For 4-(1H-pyrrol-1-yl)benzenesulfonamide, both ¹H and ¹³C NMR provide distinct signatures.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyrrole ring and the benzenesulfonamide moiety. The pyrrole protons typically appear as triplets or broad singlets in the aromatic region.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

¹H NMR Data
Chemical Shift (δ, ppm)
~6.3
~7.4
~7.5-7.9
Variable
¹³C NMR Data
Chemical Shift (δ, ppm)
~110-112
~120-122
~120-145

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Data
Wavenumber (cm⁻¹)
3400-3200
1516-1506
1350-1300 & 1180-1160

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Physical Characterization
  • Melting Point: A sharp and defined melting point is a strong indicator of the purity of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product. A single spot on the TLC plate suggests a high degree of purity.

Section 3: Applications in Drug Discovery – A Scaffold of Therapeutic Potential

The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.

Anticancer Activity

Derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide have demonstrated significant cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[1] Certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase, highlighting their potential as anticancer agents.[1][7]

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-known zinc-binding group, making it an ideal candidate for the inhibition of zinc-containing enzymes like carbonic anhydrases (CAs).[2][3] Dysregulation of CA activity is implicated in several diseases, including cancer.[3] Pyrrole-benzenesulfonamide derivatives have been developed as potent inhibitors of various CA isoforms.[2]

Dual-Targeting Inhibition

Recent research has focused on developing derivatives of this scaffold that can act as dual-targeting inhibitors. For example, compounds have been synthesized that inhibit both carbonic anhydrase and the Wnt/β-catenin signaling pathway, presenting a multi-pronged approach to cancer therapy.[2][3]

Section 4: Future Perspectives and Conclusion

The 4-(1H-pyrrol-1-yl)benzenesulfonamide core structure remains a fertile ground for further exploration in drug discovery. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrole and benzene rings to optimize potency and selectivity for specific biological targets.

  • Development of Novel Synthetic Methodologies: Exploring greener and more efficient synthetic routes to access a wider range of derivatives.

  • Elucidation of Mechanisms of Action: In-depth biological studies to fully understand how these compounds exert their therapeutic effects at the molecular level.

References

  • Żołnowska, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]

  • ResearchGate. (n.d.). (a) 1H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and (b)... [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. [Link]

  • Royal Society of Chemistry. (n.d.). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. [Link]

  • Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

  • University of California, Irvine. (n.d.). Problems from Previous Years' Exams. [Link]

  • FLORE. (n.d.). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signali. [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. [Link]

  • PubMed. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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Exploratory

Spectroscopic Characterization of 4-(1H-Pyrrol-1-yl)benzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-(1H-Pyrrol-1-yl)benzenesulfonamide . Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-(1H-Pyrrol-1-yl)benzenesulfonamide . Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide synthesizes information from analogous structures and established spectroscopic principles to present a robust, predictive analysis. This approach not only offers valuable data but also illustrates the deductive processes essential in contemporary chemical research.

Molecular Structure and Chemical Properties

4-(1H-Pyrrol-1-yl)benzenesulfonamide is a sulfonamide derivative incorporating a pyrrole moiety. The structural combination of a benzenesulfonamide group, a known pharmacophore in various therapeutic agents, with a five-membered aromatic pyrrole ring suggests potential applications in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[1][2]
Molecular Weight 222.27 g/mol [1]
CAS Number 5438-30-2[1][2]

The synthesis of N-aryl-substituted sulfonamides is well-documented. A common and effective method involves the reaction of an appropriate arylamine with a sulfonyl chloride. For the target compound, a plausible synthetic route is the reaction of 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in an acidic medium, a method established for the synthesis of N-pyrrole substituted compounds.[3] Understanding the synthetic pathway is crucial as it informs potential impurities and side products that might be observed in spectroscopic analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide Reaction 4-aminobenzenesulfonamide->Reaction 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->Reaction Acidic Medium (e.g., Acetic Acid) Acidic Medium (e.g., Acetic Acid) Acidic Medium (e.g., Acetic Acid)->Reaction Heat Heat Heat->Reaction 4-(1H-Pyrrol-1-yl)benzenesulfonamide 4-(1H-Pyrrol-1-yl)benzenesulfonamide Reaction->4-(1H-Pyrrol-1-yl)benzenesulfonamide Paal-Knorr Pyrrole Synthesis

Caption: Plausible synthetic pathway for 4-(1H-Pyrrol-1-yl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for 4-(1H-Pyrrol-1-yl)benzenesulfonamide, based on established chemical shift principles and data from analogous sulfonamides.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzenesulfonamide and pyrrole rings. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the sulfonamide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Singlet (broad)2H-SO₂NH₂The acidic protons of the sulfonamide group are expected to appear as a broad singlet in the downfield region. Their chemical shift can be concentration-dependent.
~7.90Doublet2HAr-H (ortho to -SO₂NH₂)These aromatic protons are deshielded by the electron-withdrawing sulfonamide group and are expected to appear as a doublet due to coupling with the adjacent meta protons.
~7.60Doublet2HAr-H (ortho to pyrrole)These aromatic protons are adjacent to the nitrogen-containing pyrrole ring and will also be deshielded, appearing as a doublet.
~7.10Triplet2HPyrrole α-HThe protons on the carbons adjacent to the pyrrole nitrogen are equivalent and will appear as a triplet due to coupling with the β-protons.
~6.20Triplet2HPyrrole β-HThe protons on the carbons beta to the pyrrole nitrogen are also equivalent and will appear as a triplet due to coupling with the α-protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry in both the phenyl and pyrrole rings, fewer signals than the total number of carbon atoms are expected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145Quaternary Ar-C (C-SO₂NH₂)The carbon atom directly attached to the electron-withdrawing sulfonamide group will be significantly deshielded.
~140Quaternary Ar-C (C-N)The carbon atom bonded to the pyrrole nitrogen will also be in the downfield region.
~127Ar-CH (ortho to -SO₂NH₂)Aromatic CH carbons adjacent to the sulfonamide group.
~120Ar-CH (ortho to pyrrole)Aromatic CH carbons adjacent to the pyrrole ring.
~122Pyrrole α-CThe carbons adjacent to the pyrrole nitrogen.
~110Pyrrole β-CThe carbons beta to the pyrrole nitrogen.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for sulfonamide compounds is outlined below.

NMR_Workflow Sample_Prep Sample Preparation ~10-20 mg of sample Dissolution Dissolve in ~0.6 mL of DMSO-d6 Sample_Prep->Dissolution Transfer Transfer to 5 mm NMR tube Dissolution->Transfer Spectrometer_Setup Place in Spectrometer (e.g., 400 MHz) Transfer->Spectrometer_Setup Lock_Shim Lock and Shim on DMSO-d6 signal Spectrometer_Setup->Lock_Shim Acquisition Acquire 1H and 13C Spectra Lock_Shim->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh 10-20 mg of "4-(1H-Pyrrol-1-yl)benzenesulfonamide".[5]

  • Dissolution : Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.[5]

  • Instrumentation : Place the NMR tube into the spectrometer's autosampler or manual probe. A 400 MHz or higher field magnet is recommended for good signal dispersion.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(1H-Pyrrol-1-yl)benzenesulfonamide is expected to show characteristic absorption bands for the sulfonamide and pyrrole moieties.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch-SO₂NH₂
3100 - 3000C-H stretchAromatic (Phenyl and Pyrrole)
1600 - 1450C=C stretchAromatic Rings
1350 - 1300S=O stretch (asymmetric)Sulfonamide
1180 - 1140S=O stretch (symmetric)Sulfonamide
~1100C-N stretchPyrrole Ring
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The solid nature of 4-(1H-Pyrrol-1-yl)benzenesulfonamide makes the KBr pellet method a suitable choice for IR analysis.[3][6]

  • Sample Grinding : Grind a small amount (1-2 mg) of the compound into a fine powder using an agate mortar and pestle.[3]

  • Mixing : Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.[3]

  • Pellet Formation : Transfer the mixture to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.[6]

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.[7]

  • Data Analysis : Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

An alternative method is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation. The solid powder is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common and suitable method for a molecule of this size and stability.[8][9]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 222, corresponding to the molecular weight of the compound. Due to the presence of aromatic rings, this peak should be reasonably intense.[10]

  • Major Fragments : Fragmentation is likely to occur at the C-S and S-N bonds of the sulfonamide group. Key predicted fragments include:

    • m/z = 156 : Loss of SO₂ (64 Da) from the molecular ion.

    • m/z = 143 : [C₁₀H₉N₂]⁺, resulting from the loss of the -SO₂NH group.

    • m/z = 77 : Phenyl fragment [C₆H₅]⁺.

    • m/z = 66 : Pyrrole fragment [C₄H₄N]⁺.

Experimental Protocol for Electron Ionization Mass Spectrometry

MS_Workflow Sample_Intro Sample Introduction (Direct Insertion Probe or GC Inlet) Ion_Source Ion Source (Electron Ionization, 70 eV) Sample_Intro->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System

Caption: Schematic of an Electron Ionization Mass Spectrometry workflow.

  • Sample Introduction : A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.[8]

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺).[1]

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.[10]

  • Mass Analysis : The ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

  • Spectrum Generation : A data system processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 4-(1H-Pyrrol-1-yl)benzenesulfonamide. By integrating fundamental principles of spectroscopy with data from analogous compounds, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The included experimental protocols offer a validated framework for researchers to acquire and interpret this data. This document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

References

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3776–3787.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Dondoni, A., & Perrone, D. (1998). Nitrogen-15 nuclear magnetic resonance spectroscopy. Products and rearrangements in the reaction of p-toluenesulfonyl azide-3-15N with the sodium salt of p-toluenesulfonamide. An in situ nitrogen-15 NMR study. Journal of the American Chemical Society, 120(49), 13083–13088.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2004). 33S NMR spectra of sulfonium salts: Calculated and experimental. Magnetic Resonance in Chemistry, 42(10), 886–891.
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  • CHROMacademy. (2019, April 1). Electron Ionization in GC–MS. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. PMC. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Anti-Neoplastic Mechanisms of 4-(1H-Pyrrol-1-yl)benzenesulfonamide and its Derivatives

Abstract The confluence of the pyrrole ring, a key constituent of vital biological molecules, and the pharmacologically significant sulfonamide group has given rise to a promising class of anti-cancer agents. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the pyrrole ring, a key constituent of vital biological molecules, and the pharmacologically significant sulfonamide group has given rise to a promising class of anti-cancer agents. This technical guide delves into the intricate mechanisms of action of 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives within cancer cells. Synthesizing data from seminal studies, we will explore its role in inducing programmed cell death (apoptosis), causing cell cycle arrest, and its potential as a dual-target inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies required for its investigation.

Introduction: The Emergence of a Privileged Scaffold in Oncology

The pyrrole nucleus is a fundamental heterocyclic motif found in nature, forming the core of essential molecules like heme and vitamin B12.[1] Its derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antibiotic, and notably, anti-tumor activities.[2] Similarly, the sulfonamide moiety is a well-established pharmacophore, with numerous derivatives exhibiting anticancer properties through diverse mechanisms such as carbonic anhydrase inhibition and cell cycle perturbation.[1] The strategic combination of these two moieties in 4-(1H-pyrrol-1-yl)benzenesulfonamide creates a "privileged scaffold" for the design of novel anti-neoplastic agents.

Derivatives of this core structure have shown significant cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers.[1][3] This guide will elucidate the molecular pathways through which these compounds exert their anti-cancer effects, providing both a theoretical framework and practical experimental designs.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives exert their anti-cancer effects is through the induction of apoptosis, a form of programmed cell death crucial for eliminating damaged or unwanted cells.[1] In many cancers, this process is dysregulated, leading to uncontrolled tumor growth.[1]

Apoptosis Induction

Studies on potent derivatives, such as N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (referred to as compound 28 in a key study), have demonstrated a clear pro-apoptotic effect.[1][3] This is characterized by several key cellular events:

  • Phosphatidylserine Translocation: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, serving as an "eat me" signal for phagocytes. This can be quantified using Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye.

  • Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases are activated by pro-apoptotic signals, which in turn activate executioner caspases that dismantle the cell. Increased caspase activity is a hallmark of apoptosis.[1][3]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been shown to interfere with the normal progression of the cell cycle. Specifically, treatment with potent derivatives leads to an accumulation of cells in the G2/M phase.[1][3] This suggests that the compound may damage DNA or interfere with the mitotic machinery, triggering a checkpoint that prevents cells from dividing. This G2/M arrest can ultimately lead to apoptosis if the damage is irreparable.

The following diagram illustrates the proposed primary mechanism of action:

Apoptosis_and_Cell_Cycle_Arrest cluster_0 4-(1H-pyrrol-1-yl)benzenesulfonamide Derivative cluster_1 Cancer Cell Compound Compound G2M_Arrest G2/M Phase Cell Cycle Arrest Compound->G2M_Arrest Induces Caspase_Activation Caspase Activation Compound->Caspase_Activation Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Caspase_Activation->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction and cell cycle arrest by 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

Expanded Mechanisms: Dual-Target Inhibition

Recent research has broadened the known mechanistic landscape for this class of compounds. A notable derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, has been identified as a dual-targeting inhibitor of both human carbonic anhydrases (hCAs) and the Wnt/β-catenin signaling pathway.[4][5][6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many hypoxic tumors.[7][8] They contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to chemotherapy.[7][8] By inhibiting these enzymes, 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives can counteract this acidosis, potentially sensitizing hypoxic tumors to other cytotoxic drugs.[7][8]

Wnt/β-Catenin Signaling Pathway Inhibition

The Wnt/β-catenin pathway is a critical signaling cascade that, when aberrantly activated, is a major driver of many cancers, particularly colorectal cancer. Inhibition of this pathway can suppress the expression of key target genes involved in cell proliferation and survival, such as MYC.[4][5][6] The ability of certain 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to suppress this pathway represents a significant and distinct anti-cancer mechanism.

This dual-targeting capability suggests a broader therapeutic potential, especially in the context of multidrug-resistant cancers.[4][5]

The following diagram illustrates this dual-targeting mechanism:

Dual_Target_Inhibition cluster_CA Carbonic Anhydrase Pathway cluster_Wnt Wnt/β-Catenin Pathway Compound 4-(1H-pyrrol-1-yl)benzenesulfonamide Derivative CA_IX_XII hCA IX/XII Compound->CA_IX_XII Inhibits Wnt_Pathway Wnt/β-catenin Signaling Compound->Wnt_Pathway Inhibits Acidosis Tumor Acidosis CA_IX_XII->Acidosis Promotes Resistance Drug Resistance & Invasion Acidosis->Resistance Leads to MYC MYC, etc. (Oncogenes) Wnt_Pathway->MYC Activates Proliferation Tumor Proliferation & Survival MYC->Proliferation Drives

Caption: Dual-targeting mechanism of certain 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-established in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., HCT-116, HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 4-(1H-pyrrol-1-yl)benzenesulfonamide derivative for a specified time (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit cell viability by 50%.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.

  • Protocol:

    • Treat cells with the compound at various concentrations for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and 7-AAD to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Protocol:

    • Treat cells with the compound for a specified duration.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the fixed cells and treat them with RNase to remove RNA.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells by flow cytometry.

    • Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_assays Mechanistic Assays cluster_data Data Analysis Start Cancer Cell Culture Treatment Treat with 4-(1H-pyrrol-1-yl)benzenesulfonamide Derivative Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Annexin Annexin V/7-AAD (Apoptosis) Treatment->Annexin PI Propidium Iodide (Cell Cycle) Treatment->PI IC50 IC50 Values MTT->IC50 Apoptosis_Quant Apoptotic Population (%) Annexin->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution (%) PI->Cell_Cycle_Dist

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The cytotoxic activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives has been evaluated against various cancer cell lines. A particularly potent derivative, compound 28 (N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide), exhibited the following IC50 values after 72 hours of incubation[1][3]:

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Cancer3
MCF-7Breast Cancer5
HeLaCervical Cancer7

These low micromolar IC50 values underscore the significant anti-proliferative activity of this compound.

Conclusion and Future Directions

4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives represent a highly promising scaffold for the development of novel anti-cancer therapeutics. The core mechanisms of action involve the induction of apoptosis and G2/M cell cycle arrest. Furthermore, the potential for dual-targeting of carbonic anhydrase and the Wnt/β-catenin signaling pathway opens up exciting avenues for overcoming drug resistance and treating a broader range of malignancies.

Future research should focus on:

  • In vivo studies: Validating the anti-tumor efficacy and safety of lead compounds in animal models.

  • Structure-Activity Relationship (SAR) studies: Optimizing the core structure to enhance potency and selectivity.

  • Target deconvolution: Precisely identifying the direct molecular targets responsible for the observed cellular effects.

The continued exploration of this chemical space is poised to yield significant advancements in the field of oncology drug discovery.

References

  • Zesińska, B., Sławiński, J., Brzozowski, Z., Kawiak, A., Belka, M., Zielińska, J., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Masci, D., Puxeddu, M., Di Magno, L., D'Ambrosio, M., Parisi, A., Nalli, M., Bai, R., Coluccia, A., Sciò, P., Orlando, V., D'Angelo, S., Biagioni, S., Urbani, A., Hamel, E., Nocentini, A., Filiberti, S., Turati, M., Ronca, R., Kopecka, J., … La Regina, G. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Masci, D., Puxeddu, M., Di Magno, L., D'Ambrosio, M., Parisi, A., Nalli, M., Bai, R., Coluccia, A., Sciò, P., Orlando, V., D'Angelo, S., Biagioni, S., Urbani, A., Hamel, E., Nocentini, A., Filiberti, S., Turati, M., Ronca, R., Kopecka, J., … La Regina, G. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed, 37902628. [Link]

  • Zesińska, B., Sławiński, J., Brzozowski, Z., Kawiak, A., Belka, M., Zielińska, J., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed, 29772699. [Link]

  • El-Sayed, S. H., Al-blewi, F. F., Al-Omair, M. A., El-Gendy, M. A., Angeli, A., De Luca, V., & Supuran, C. T. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central, PMC11613454. [Link]

  • Masci, D., Puxeddu, M., Di Magno, L., D'Ambrosio, M., Parisi, A., Nalli, M., Bai, R., Coluccia, A., Sciò, P., Orlando, V., D'Angelo, S., Biagioni, S., Urbani, A., Hamel, E., Nocentini, A., Filiberti, S., Turati, M., Ronca, R., Kopecka, J., … La Regina, G. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Masci, D., Puxeddu, M., Di Magno, L., D'Ambrosio, M., Parisi, A., Nalli, M., Bai, R., Coluccia, A., Sciò, P., Orlando, V., D'Angelo, S., Biagioni, S., Urbani, A., Hamel, E., Nocentini, A., Filiberti, S., Turati, M., Ronca, R., Kopecka, J., … La Regina, G. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. FLORE, University of Florence Institutional Repository. [Link]

  • Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Otaibi, A. M., & Al-Zoubi, R. M. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed, 33400813. [Link]

  • El-Sayed, S. H., Al-blewi, F. F., Al-Omair, M. A., El-Gendy, M. A., Angeli, A., De Luca, V., & Supuran, C. T. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed, 39550697. [Link]

  • Zengin, B., et al. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 118060. [Link]

  • Author not available. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 45(11), 5036–5042. [Link]

Sources

Exploratory

Biological activity of N-substituted "4-(1h-Pyrrol-1-yl)benzenesulfonamides"

An In-Depth Technical Guide to the Biological Activity of N-substituted "4-(1H-Pyrrol-1-yl)benzenesulfonamides" Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-substituted "4-(1H-Pyrrol-1-yl)benzenesulfonamides"

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-substituted 4-(1H-pyrrol-1-yl)benzenesulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.

Introduction: The Versatile 4-(1H-Pyrrol-1-yl)benzenesulfonamide Scaffold

The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This core structure consists of a central benzenesulfonamide group, which is crucial for various enzyme interactions, linked to a pyrrole ring at the 4-position. The therapeutic versatility of this class of compounds arises from the diverse physicochemical properties that can be introduced through substitution at the sulfonamide nitrogen (the N-substituent).

These modifications have led to the discovery of potent agents with significant therapeutic potential in several key areas:

  • Oncology: As cytotoxic agents that induce programmed cell death (apoptosis) in cancer cells.

  • Enzyme Inhibition: As potent inhibitors of carbonic anhydrases, enzymes implicated in cancer and glaucoma.

  • Anti-inflammatory and Antimicrobial Applications: Demonstrating capabilities to modulate inflammatory pathways and inhibit microbial growth.

This guide delves into the core scientific principles governing the activity of these compounds, from their chemical synthesis to their complex interactions within biological systems.

Synthetic Strategy and Molecular Characterization

The synthesis of N-substituted 4-(1H-pyrrol-1-yl)benzenesulfonamides is typically achieved through a reliable and well-established pathway. The key step involves the formation of the pyrrole ring from a primary amine precursor.

General Synthetic Pathway

The most common route involves a two-step process starting from commercially available or readily synthesized 4-amino-N-(aryl/heteroaryl)benzenesulfonamides.[1][2]

  • Preparation of Precursors: The initial substrates, 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, can be sourced commercially (e.g., well-known antibacterial sulfa drugs) or synthesized.[1] The synthesis often involves the N-sulfonation of an appropriate aryl or heteroarylamine with 4-acetamidobenzenesulfonyl chloride, followed by hydrolysis of the acetamido group to yield the free primary amine.[1]

  • Pyrrole Ring Formation (Clauson-Kaas Reaction): The final compounds are synthesized by reacting the 4-amino-N-(aryl/heteroaryl)benzenesulfonamide precursors with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically glacial acetic acid, under reflux conditions.[1][2] This reaction proceeds via the Clauson-Kaas synthesis mechanism.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrrole Ring Formation A Aryl/Heteroarylamine (Ar/Het-NH2) C 4-Acetamido-N-(aryl/heteroaryl) benzenesulfonamide A->C N-sulfonation (Pyridine) B 4-Acetamidobenzenesulfonyl Chloride B->C D 4-Amino-N-(aryl/heteroaryl) benzenesulfonamide (Precursor) C->D Hydrolysis (HCl or NaOH) F N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl) benzenesulfonamide (Final Product) D->F Clauson-Kaas Reaction (Acetic Acid, Reflux) E 2,5-Dimethoxytetrahydrofuran E->F

Caption: General workflow for synthesizing N-substituted 4-(1H-pyrrol-1-yl)benzenesulfonamides.

Experimental Protocol: Synthesis of a Representative Compound

This protocol is a generalized procedure based on established literature.[1]

  • Dissolution: In a round-bottom flask, dissolve the 4-amino-N-(aryl/heteroaryl)benzenesulfonamide precursor (1.0 eq) in a mixture of p-dioxane and glacial acetic acid.

  • Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.1-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 24-26 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and n-hexane. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

Structural Confirmation

The identity and purity of the synthesized compounds are confirmed using standard spectroscopic methods.

  • ¹H and ¹³C NMR: Confirms the chemical structure by showing characteristic peaks. For example, the pyrrole protons typically appear as triplets or broad singlets in the ¹H NMR spectrum between 6.2 and 7.7 ppm.[1] The disappearance of the primary amine (NH₂) signal (around 5.8-6.0 ppm) from the precursor is a key indicator of a successful reaction.[1]

  • Infrared (IR) Spectroscopy: Identifies functional groups. The formation of the pyrrole ring is often confirmed by the appearance of C=N stretching bands around 1506-1516 cm⁻¹.[1]

  • X-Ray Crystallography: Provides definitive proof of the three-dimensional molecular structure, including bond lengths, angles, and crystal packing information.[1]

Anticancer Activity: Induction of Apoptosis

A significant body of research has focused on the anticancer properties of this scaffold. These compounds primarily function as chemotherapeutic agents by inducing apoptosis, or programmed cell death, a critical process that is often deregulated in cancer.[1]

Mechanism of Action: Cell Cycle Arrest and Caspase Activation

The most potent compounds in this class have been shown to exert their cytotoxic effects through a multi-faceted induction of the apoptotic pathway.

  • Cell Cycle Arrest: Treatment of cancer cells with active 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2] This arrest prevents the cells from progressing to mitosis, ultimately triggering apoptosis.

  • Phosphatidylserine Externalization: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. This event is a hallmark of apoptosis and can be detected using fluorochrome-conjugated Annexin V.[2]

  • Caspase Activation: The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. Active compounds have been shown to significantly increase the activity of caspases in cancer cells, confirming the induction of this proteolytic cascade.[2]

Apoptosis_Pathway Compound 4-(1H-pyrrol-1-yl) benzenesulfonamide Derivative CellCycle Cell Cycle Progression Compound->CellCycle Inhibits G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest PS_Trans Phosphatidylserine Externalization (Early Apoptosis) G2M_Arrest->PS_Trans Triggers Caspase Caspase Activation PS_Trans->Caspase Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes Dual_Inhibition cluster_CA Carbonic Anhydrase Pathway cluster_Wnt Wnt/β-Catenin Pathway Compound Dual-Targeting Pyrrole-Benzenesulfonamide CA hCA IX / hCA XII Compound->CA Inhibits Wnt Wnt Signaling Compound->Wnt Inhibits Acidosis Tumor Acidosis CA->Acidosis Promotes Apoptosis Apoptosis & Restored Drug Sensitivity CA->Apoptosis Resistance Chemoresistance & Progression Acidosis->Resistance Proliferation Cell Proliferation & Survival Wnt->Proliferation Wnt->Apoptosis

Caption: Dual-targeting mechanism inhibiting both Carbonic Anhydrase and Wnt/β-catenin pathways.

Anti-inflammatory and Antimicrobial Activities

While oncology and enzyme inhibition are the most explored areas, the 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold has also shown promise in other therapeutic fields.

Anti-inflammatory Effects

Certain derivatives have demonstrated moderate immunomodulating effects. [3]In studies using lipopolysaccharide (LPS)-activated microglial cells, which are key mediators of neuroinflammation, SO₂-substituted tetrahydropyridine derivatives of the core scaffold were effective at reducing the production of nitric oxide (NO). [3]The most potent of these compounds also blocked the expression of inducible nitric oxide synthase (iNOS) and attenuated the release of pro-inflammatory cytokines like IL-1α and IL-6. [3]This suggests a potential application for these compounds in treating neuroinflammatory diseases.

Antimicrobial Potential

The broader benzenesulfonamide class is historically renowned for its antibacterial properties (sulfa drugs). While research into the specific antimicrobial action of 4-(1H-pyrrol-1-yl) derivatives is less extensive, related sulfonamide structures bearing different heterocyclic moieties (such as imidazole) have shown significant activity against multidrug-resistant bacteria, including Mycobacterium abscessus. [4]This indicates that the 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold remains a viable starting point for the development of novel antimicrobial agents.

Conclusion and Future Perspectives

The N-substituted 4-(1H-pyrrol-1-yl)benzenesulfonamides represent a highly versatile and therapeutically relevant class of compounds. The research synthesized in this guide highlights their significant potential, particularly in oncology.

Key Takeaways:

  • Anticancer Potency: The scaffold is a potent inducer of apoptosis, with activity being highly tunable through N-substitution. Bulky aromatic groups like quinolin-8-yl are optimal for high cytotoxicity.

  • Dual-Targeting Innovation: The discovery of derivatives that simultaneously inhibit carbonic anhydrases and the Wnt/β-catenin signaling pathway opens new avenues for treating complex and resistant cancers.

  • Therapeutic Breadth: Emerging evidence of anti-inflammatory and potential antimicrobial activities suggests that the applications of this scaffold are not limited to oncology.

Future Directions:

  • In Vivo Studies: The most promising anticancer and dual-targeting compounds must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Scaffold Optimization: Further medicinal chemistry efforts could focus on optimizing the N-substituents to improve selectivity for specific CA isoforms or to enhance the inhibition of other relevant cancer targets.

  • Exploration of New Targets: The inherent bioactivity of the scaffold warrants screening against a wider range of biological targets to uncover novel therapeutic applications.

This chemical framework continues to be a fertile ground for the discovery of new medicines, promising innovative solutions for some of the most challenging diseases.

References

  • Kowiel, M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Gloc, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3183. [Link]

  • Kowiel, M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed. [Link]

  • Ismail, M., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(7). [Link]

  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Shankaraiah, N., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Pharmaceuticals, 15(11), 1338. [Link]

  • Angeli, A., et al. (2023). 1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]

  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The Dual Therapeutic Potential of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Analogs: A Deep Dive into their Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer and anti-inflammatory agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of potent and selective therapeutic agents. We will delve into the key structural modifications that influence biological activity, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these promising analogs.

The Versatile Core: Understanding the Therapeutic Significance

The 4-(1H-pyrrol-1-yl)benzenesulfonamide core combines the structural features of a pyrrole ring and a benzenesulfonamide moiety, both of which are recognized pharmacophores. The sulfonamide group is a cornerstone of many successful drugs, including antibacterial agents and selective cyclooxygenase-2 (COX-2) inhibitors[1]. The pyrrole ring, a five-membered aromatic heterocycle, is also a common motif in biologically active natural products and synthetic drugs[2]. The fusion of these two pharmacophores has given rise to a class of molecules with dual therapeutic potential, primarily as anticancer and anti-inflammatory agents.

Unraveling the Anticancer Potential: A Systematic Exploration of SAR

A significant body of research has focused on the anticancer properties of 4-(1H-pyrrol-1-yl)benzenesulfonamide analogs. These compounds have demonstrated potent cytotoxic activity against a range of human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer)[2][3]. The primary mechanism of their anticancer action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cell proliferation[3][4].

The Critical Role of the N-Sulfonamide Substituent

Systematic modifications of the N-substituent on the sulfonamide group have revealed its paramount importance for anticancer activity. A comprehensive study by Żołnowska et al. (2018) provides a wealth of data on this aspect[2][3].

Key Findings:

  • Aromatic and Heteroaromatic Moieties are Essential: The presence of an aryl or heteroaryl ring directly attached to the sulfonamide nitrogen is crucial for potent anticancer activity.

  • The Quinolin-8-yl Substituent Confers High Potency: Among a wide range of substituents tested, the 8-quinolinyl moiety consistently demonstrated the most potent anticancer activity. For instance, N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 1 ) exhibited IC50 values of 3 µM, 5 µM, and 7 µM against HCT-116, MCF-7, and HeLa cell lines, respectively[2][3].

  • Positional Isomerism and Steric Hindrance Impact Activity: The position of substitution on the quinoline ring significantly affects cytotoxicity. Methyl substitution at the 7-position of the quinolin-8-yl ring led to a moderate decrease in activity, while a 2-methylquinolin-8-yl substituent resulted in a substantial drop in potency against the MCF-7 cell line[2]. Furthermore, moving the attachment point to the 6-position of the quinoline ring (2-methylquinolin-6-yl) rendered the compound inactive[2]. This suggests that the spatial arrangement and accessibility of the quinoline nitrogen are critical for interacting with the biological target.

  • Bulky Substituents Can Be Detrimental: While aromaticity is favored, excessively bulky substituents can be detrimental to activity.

Compound IDN-Sulfonamide SubstituentHCT-116 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
1 Quinolin-8-yl357
2 2-Methylquinolin-8-yl9>10025
3 7-Methylquinolin-8-yl195029
4 2-Methylquinolin-6-yl>100>100>100
5 Benzo[d]thiazol-2-yl68>100>100

Data sourced from Żołnowska et al. (2018)[2][3]

Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

The most potent anticancer analog, N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, has been shown to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events, including:

  • Phosphatidylserine Translocation: The externalization of phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.

  • Caspase Activation: The activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: The compound was found to arrest the cell cycle in the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating[3].

The induction of apoptosis is a highly sought-after characteristic for anticancer drugs, as it leads to the clean and efficient removal of cancer cells without inducing an inflammatory response.

apoptosis_pathway cluster_0 4-(1H-Pyrrol-1-yl)benzenesulfonamide Analog cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Analog N-(Quinolin-8-yl) Analog CellCycleArrest G2/M Phase Cell Cycle Arrest Analog->CellCycleArrest MitochondrialDysfunction Mitochondrial Dysfunction (Reduced Membrane Potential) Analog->MitochondrialDysfunction ROS Increased Intracellular ROS Production Analog->ROS CaspaseActivation Caspase Activation (Caspase-3, -8, -9) MitochondrialDysfunction->CaspaseActivation Intrinsic Pathway ROS->MitochondrialDysfunction PS Phosphatidylserine Translocation CaspaseActivation->PS Apoptosis Apoptosis CaspaseActivation->Apoptosis PS->Apoptosis

Caption: Apoptotic pathway induced by potent analogs.

Targeting Inflammation: SAR of COX-2 Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for selective COX-2 inhibition. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Key Principles for COX-2 Selectivity:

  • The Sulfonamide Group is Crucial: The SO2NH2 group is a key feature for selective binding to the COX-2 active site. It forms hydrogen bonds with residues in a side pocket of the COX-2 enzyme that is not present in COX-1[5].

  • Appropriate Heterocyclic Core: The central heterocyclic ring, in this case, the pyrrole, positions the benzenesulfonamide group for optimal interaction with the COX-2 active site.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the benzenesulfonamide can influence potency and selectivity.

Molecular Insights: Docking Studies

Molecular docking studies have provided valuable insights into the binding mode of sulfonamide-based inhibitors within the COX-2 active site. These studies reveal that the sulfonamide group typically interacts with key amino acid residues such as His90, Arg513, and Gln192 through hydrogen bonding. The pyrrole and phenyl rings occupy hydrophobic pockets within the enzyme's active site, contributing to the overall binding affinity.

experimental_workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Characterization->Anticancer COX COX-1/COX-2 Inhibition Assays Characterization->COX SAR Structure-Activity Relationship Analysis Anticancer->SAR COX->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for SAR studies.

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and a standard in vitro COX-2 inhibition assay.

General Synthesis of N-Aryl-4-(1H-pyrrol-1-yl)benzenesulfonamides

This protocol is a generalized procedure based on the successful synthesis reported by Żołnowska et al. (2018)[2].

Step 1: Synthesis of 4-Amino-N-arylbenzenesulfonamide Intermediate

  • To a solution of the appropriate arylamine (1 equivalent) in dry pyridine, add 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • To the crude 4-acetamido-N-arylbenzenesulfonamide, add a solution of concentrated hydrochloric acid in ethanol.

  • Reflux the mixture for 4-6 hours to effect deacetylation.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 4-amino-N-arylbenzenesulfonamide.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Synthesis of the Final N-Aryl-4-(1H-pyrrol-1-yl)benzenesulfonamide

  • In a round-bottom flask, dissolve the 4-amino-N-arylbenzenesulfonamide intermediate (1 equivalent) in a mixture of glacial acetic acid and p-dioxane.

  • Add 2,5-dimethoxytetrahydrofuran (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-aryl-4-(1H-pyrrol-1-yl)benzenesulfonamide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard colorimetric assay to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Add the colorimetric substrate. The oxidation of the substrate by the peroxidase activity of COX will result in a color change.

  • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Future Directions and Concluding Remarks

The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold represents a highly promising platform for the development of novel anticancer and anti-inflammatory agents. The comprehensive SAR data, particularly for the anticancer activity, provides a clear roadmap for the design of more potent and selective analogs. Future research should focus on:

  • Optimization of the N-sulfonamide substituent: While the 8-quinolinyl group is highly effective, further exploration of other heteroaromatic systems could lead to compounds with improved potency and pharmacokinetic properties.

  • Elucidation of the precise molecular targets: For the anticancer activity, identifying the specific protein(s) that the 8-quinolinyl analog interacts with will be crucial for understanding its mechanism of action at a deeper level and for designing even more targeted therapies.

  • In vivo evaluation: Promising analogs identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Dual-target inhibitors: Given the dual activity of this scaffold, there is potential to develop single agents that can simultaneously target both cancer and inflammation, which are often interconnected pathologies.

References

  • Al-Sanea, M. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2191997. [Link]

  • Żołnowska, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design and synthesis of some new N-substituted pyrazolyl-benzenesulfonamide compounds as analogues of COX-2 selective inhibitors. Revista de Chimie, 55(1), 35-39.
  • Żołnowska, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed, 29772699. [Link]

  • Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(18), 115004. [Link]

  • Ghorab, M. M., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Scientific Reports, 12(1), 1259. [Link]

  • La Regina, G., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]

  • Khan, I., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 29(3), 605. [Link]

  • Quero, J., et al. (2022). Sulfonamide-Derived Dithiocarbamate Gold(I) Complexes Induce the Apoptosis of Colon Cancer Cells by the Activation of Caspase 3 and Redox Imbalance. International Journal of Molecular Sciences, 23(12), 6733. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30272. [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Çakmak, O., et al. (2017). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 735-750. [Link]

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Exploratory

In Silico Modeling of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" Target Binding: A Technical Guide for Drug Development Professionals

Abstract This guide provides an in-depth technical framework for the in silico analysis of "4-(1h-Pyrrol-1-yl)benzenesulfonamide," a scaffold of significant interest in medicinal chemistry. We will explore its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical framework for the in silico analysis of "4-(1h-Pyrrol-1-yl)benzenesulfonamide," a scaffold of significant interest in medicinal chemistry. We will explore its potential interactions with key biological targets, primarily focusing on the carbonic anhydrase (CA) family of enzymes, which have been identified as likely binding partners for structurally related sulfonamides. This document will detail the rationale and step-by-step protocols for molecular docking and molecular dynamics (MD) simulations, offering researchers a robust computational strategy to elucidate binding modes, predict affinities, and guide the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of the Pyrrol-Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The incorporation of a pyrrole ring, as seen in "4-(1h-Pyrrol-1-yl)benzenesulfonamide," introduces unique electronic and steric properties that can significantly influence target binding and pharmacological profile.[3]

Recent studies have highlighted the potential of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides as anticancer agents, with some derivatives demonstrating potent activity against various cancer cell lines.[4][5] A key mechanism of action for many sulfonamide-based drugs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in physiological and pathological processes.[6] Dysregulation of specific CA isoforms, such as CA II, IX, and XII, is implicated in various diseases, including glaucoma, epilepsy, and cancer.[7][8] In particular, the overexpression of CA IX and XII in hypoxic tumors makes them attractive targets for anticancer therapies.[9]

This guide will therefore focus on the in silico modeling of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" binding to human carbonic anhydrase isoforms II, IX, and XII, providing a comprehensive workflow from target selection to advanced simulation and analysis.

Foundational Principles of In Silico Target Binding Analysis

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug-target interactions. The core of this approach lies in the use of computational methods to simulate the physical and chemical interactions between a ligand (the drug molecule) and its protein target.

Our workflow is built upon two pillars of computational chemistry:

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode.[10]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the protein-ligand complex over time. By simulating the movements of atoms and molecules, we can assess the stability of the docked pose, analyze detailed intermolecular interactions, and calculate binding free energies.[6]

The synergy of these two methods provides a comprehensive understanding of the molecular recognition process, guiding further experimental validation and lead optimization.

The In Silico Workflow: A Step-by-Step Guide

This section details the experimental protocols for the in silico analysis of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" binding to carbonic anhydrase isoforms.

Target and Ligand Preparation: The Foundation of Accurate Modeling

The accuracy of any in silico study is critically dependent on the quality of the initial structures of the protein target and the ligand.

  • Selection of Crystal Structures: High-resolution crystal structures of the target proteins are essential. For this study, we will utilize structures from the RCSB Protein Data Bank (PDB).

Target IsoformPDB IDResolution (Å)R-Value FreeReference
Human Carbonic Anhydrase II (hCA II)4KV01.550.179[5]
Human Carbonic Anhydrase II (hCA II)5E2R1.600.197[11]
Human Carbonic Anhydrase IX (hCA IX)8Q192.630.234[12]
Human Carbonic Anhydrase IX (hCA IX)8q18--[13]
Human Carbonic Anhydrase XII (hCA XII)1JD0--[4]
  • Structure Pre-processing: The downloaded PDB files must be prepared for simulation. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions not essential for binding.

    • Adding hydrogen atoms, which are often not resolved in crystal structures.

    • Assigning correct protonation states to ionizable residues at a physiological pH.

    • Repairing any missing residues or atoms using molecular modeling software such as ChimeraX or PyMOL.[14]

  • 3D Structure Generation: A 3D structure of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" can be generated using software like Avogadro, ChemDraw, or online tools.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using a suitable force field, such as the General Amber Force Field (GAFF).

  • Charge Calculation: Accurate partial atomic charges are crucial for electrostatic interaction calculations. The AM1-BCC charge model is a commonly used and reliable method for small molecules.[15]

Molecular Docking: Predicting the Binding Pose

We will use AutoDock Vina, a widely used and robust docking program, for this step.[16]

  • File Preparation:

    • Convert the prepared protein and ligand structures to the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom types.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the carbonic anhydrase. The active site is characterized by a catalytic zinc ion, which is a key interaction point for sulfonamide inhibitors.[17] The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The lowest energy pose is typically considered the most likely binding mode. This pose should be visually inspected to ensure it makes chemical sense (e.g., the sulfonamide group coordinating with the zinc ion).

Molecular Dynamics Simulation: Assessing Stability and Dynamics

To further validate the docking results and gain a deeper understanding of the binding dynamics, we will perform MD simulations using GROMACS, a high-performance and versatile simulation package.[6][18]

  • System Preparation:

    • The protein-ligand complex from the best docking pose is used as the starting structure.

    • The complex is placed in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

    • The box is solvated with a suitable water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.[19]

  • Force Field Selection:

    • A force field defines the potential energy function used to calculate the forces between atoms. The choice of force field is critical for the accuracy of the simulation.

    • For the protein, the CHARMM36 or AMBER99SB-ILDN force fields are well-established and widely used.[20][21][22]

    • For the sulfonamide ligand, the General Amber Force Field (GAFF) is a suitable choice and is compatible with the AMBER protein force fields.[23]

  • Energy Minimization:

    • The solvated system is energy-minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). This allows the solvent to relax around the protein-ligand complex.

  • Production MD Run:

    • Once equilibrated, the production MD simulation is run for a sufficient length of time (e.g., 100 ns or more) to capture the relevant dynamics of the system.[6]

  • Trajectory Analysis:

    • The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between the protein and the ligand.

      • Binding Free Energy Calculation: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy.

Visualization and Data Interpretation

Visualizing the results of in silico modeling is crucial for understanding the underlying molecular interactions and for communicating the findings effectively.

Visualizing Protein-Ligand Interactions

Software like PyMOL or ChimeraX can be used to generate high-quality images and animations of the docked poses and MD simulation trajectories. These visualizations should highlight key interactions, such as:

  • Coordination of the sulfonamide nitrogen with the active site zinc ion.

  • Hydrogen bonds between the ligand and active site residues.

  • Hydrophobic interactions between the pyrrole and phenyl rings of the ligand and nonpolar residues in the binding pocket.

Graphical Representation of Workflows and Pathways

Graphviz can be used to create clear and concise diagrams of the experimental workflows and any relevant signaling pathways.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_output 4. Output Target_Selection Target Selection (Carbonic Anhydrase II, IX, XII) Docking Molecular Docking (AutoDock Vina) Target_Selection->Docking Ligand_Prep Ligand Preparation (4-(1h-Pyrrol-1-yl)benzenesulfonamide) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Setup MD System Setup (GROMACS) Pose_Analysis->MD_Setup MD_Run Production MD Simulation MD_Setup->MD_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Run->Trajectory_Analysis Binding_Mode Binding Mode Elucidation Trajectory_Analysis->Binding_Mode Affinity_Prediction Binding Affinity Prediction Trajectory_Analysis->Affinity_Prediction Rational_Design Rational Drug Design Binding_Mode->Rational_Design Affinity_Prediction->Rational_Design

Figure 1: A schematic overview of the in silico modeling workflow.

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a powerful and rational approach to investigate the target binding of "4-(1h-Pyrrol-1-yl)benzenesulfonamide." By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular basis of its potential therapeutic activity. The predicted binding modes and affinities can then be used to prioritize compounds for synthesis and experimental testing, ultimately accelerating the drug discovery process.

Future work should focus on expanding the panel of protein targets to include other potential off-targets to assess selectivity. Additionally, more advanced techniques, such as enhanced sampling methods in MD simulations, can be employed to more accurately calculate binding free energies and explore complex conformational changes upon ligand binding. The integration of in silico predictions with experimental data from techniques like X-ray crystallography and isothermal titration calorimetry will be crucial for validating the computational models and advancing the development of this promising class of compounds.

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Sources

Foundational

An In-Depth Technical Guide to 4-(1H-Pyrrol-1-yl)benzenesulfonamide as a Prototypical Carbonic Anhydrase Inhibitor

This guide provides a comprehensive technical overview of 4-(1H-pyrrol-1-yl)benzenesulfonamide, a key molecular scaffold in the design and development of carbonic anhydrase inhibitors. While this document centers on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(1H-pyrrol-1-yl)benzenesulfonamide, a key molecular scaffold in the design and development of carbonic anhydrase inhibitors. While this document centers on the parent molecule, it leverages extensive data from its derivatives to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. The focus is on the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and biosynthetic pathways.[1] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization.[1]

The dysregulation of specific CA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, CA II is involved in glaucoma, while the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic cancers, contributing to tumor acidosis and promoting cancer cell survival and proliferation. Consequently, the development of isoform-selective CA inhibitors is a major focus of contemporary drug discovery.

Benzenesulfonamides represent a cornerstone class of CA inhibitors, with their primary sulfonamide moiety acting as a potent zinc-binding group within the enzyme's active site. 4-(1H-pyrrol-1-yl)benzenesulfonamide serves as a foundational scaffold in this class. Its structure combines the essential benzenesulfonamide core with a pyrrole ring, a versatile heterocyclic moiety that can be readily functionalized to modulate the inhibitor's physicochemical properties, potency, and isoform selectivity. This guide will explore the synthesis, mechanism of action, and structure-activity relationships of this important class of molecules, providing detailed protocols for their evaluation.

Synthesis of the Core Scaffold

The synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide is a well-established process that can be reliably executed in a standard medicinal chemistry laboratory. The most common and efficient method involves the Paal-Knorr pyrrole synthesis, starting from the readily available sulfanilamide (4-aminobenzenesulfonamide).

Experimental Protocol: Synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

This protocol describes the synthesis of the title compound from sulfanilamide and 2,5-dimethoxytetrahydrofuran.[2]

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Anhydrous p-Dioxane

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sulfanilamide (10 mmol, 1.72 g) and 2,5-dimethoxytetrahydrofuran (12 mmol, 1.58 mL).

  • Solvent Addition: To the flask, add a mixture of anhydrous p-dioxane (30 mL) and glacial acetic acid (15 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of deionized water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-(1H-pyrrol-1-yl)benzenesulfonamide as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Paal-Knorr Reaction: This is a classic and reliable method for forming pyrroles from 1,4-dicarbonyl compounds (or their equivalents, like 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde) and primary amines.

  • Glacial Acetic Acid: Acts as both a solvent and a catalyst for the cyclization and dehydration steps of the Paal-Knorr reaction.

  • p-Dioxane: A co-solvent used to ensure the solubility of the reactants.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion.

  • Aqueous Work-up: The product is insoluble in water, allowing for its precipitation and easy separation from the water-soluble byproducts and solvents.

  • Recrystallization: A standard and effective method for purifying solid organic compounds.

Mechanism of Action and Molecular Interactions

The inhibitory activity of 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives is rooted in the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule.

While a crystal structure of the parent 4-(1H-pyrrol-1-yl)benzenesulfonamide in complex with a CA isoform is not publicly available, extensive crystallographic and molecular docking studies on closely related analogs provide a clear picture of the binding mode.

The benzenesulfonamide core orients itself within the active site, with the phenyl ring making van der Waals contacts with hydrophobic residues. The pyrrole moiety, acting as the "tail," extends towards the entrance of the active site cavity, where it can interact with various residues, influencing isoform selectivity.

Key Interactions in the CA Active Site:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen directly coordinates with the catalytic Zn²⁺ ion.

  • Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of key residues, most notably Threonine 199 (in hCA II).

  • Hydrophobic Interactions: The phenyl ring of the benzenesulfonamide moiety interacts with a hydrophobic pocket formed by residues such as Valine 121, Phenylalanine 131, and Leucine 198.

  • "Tail" Interactions: The pyrrole ring and any substituents on it can form additional interactions with residues at the rim of the active site, which vary between isoforms and are crucial for determining selectivity.

Predicted Binding Mode of 4-(1H-Pyrrol-1-yl)benzenesulfonamide in the CA Active Site cluster_ActiveSite CA Active Site cluster_Inhibitor 4-(1H-Pyrrol-1-yl)benzenesulfonamide Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket (Val121, Phe131, Leu198) Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordinate Bond Sulfonamide->Thr199 H-Bond Phenyl Phenyl Ring Phenyl->HydrophobicPocket van der Waals Interactions Phenyl->Sulfonamide Pyrrole Pyrrole Ring Pyrrole->Phenyl Key Modification Points on the 4-(1H-Pyrrol-1-yl)benzenesulfonamide Scaffold cluster_Modifications Potential Modification Sites Scaffold 4-(1H-Pyrrol-1-yl)benzenesulfonamide Core R1 R1: Sulfonamide N-substitution (Impacts solubility, PK) Scaffold->R1 Modify R2 R2: Pyrrole Ring Substitution (Key for isoform selectivity) Scaffold->R2 Modify R3 R3: Phenyl Ring Substitution (Fine-tunes electronics, orientation) Scaffold->R3 Modify

Caption: Key modification points on the core scaffold for SAR studies.

Key Experimental Workflows

A. Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration

This is the gold-standard method for determining the kinetic parameters of CA inhibition. [3][4]It measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Principle: A buffered solution of the enzyme and inhibitor is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. The hydration of CO₂ produces H⁺, causing a decrease in pH, which is monitored by a pH indicator (e.g., phenol red) or a fluorescent pH-sensitive probe (e.g., pyranine). The rate of the reaction is determined by the change in absorbance or fluorescence over time. Inhibition constants (Ki) are calculated by measuring the reaction rates at various inhibitor concentrations.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.5, containing 0.1 M NaClO₄ (as a non-coordinating salt).

    • Enzyme Stock Solution: Prepare a stock solution of the desired human CA isoform (e.g., hCA II, hCA IX) in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of 4-(1H-pyrrol-1-yl)benzenesulfonamide (or its derivative) in DMSO.

    • CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water. The concentration is typically around 30-35 mM.

    • Indicator Solution: Prepare a solution of the pH indicator in the buffer.

  • Stopped-Flow Measurement:

    • Syringe Loading: Load one syringe of the stopped-flow apparatus with the enzyme and inhibitor solution (in buffer with the pH indicator) and the other syringe with the CO₂ solution.

    • Mixing and Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance or fluorescence is recorded over time (typically milliseconds to seconds).

    • Control Measurement: Perform a control experiment without the enzyme to measure the uncatalyzed rate of CO₂ hydration.

    • Inhibitor Titration: Repeat the measurement with a range of inhibitor concentrations to generate a dose-response curve.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic traces.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the dose-response data to the appropriate equation.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km).

B. Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein's active site. [5][6][7][8]

General Workflow for Molecular Docking PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand 2. Prepare Ligand Structure (2D to 3D, energy minimization) Docking 5. Run Docking Simulation (e.g., AutoDock Vina, Glide) Ligand->Docking Grid 4. Define Binding Site (Grid box generation) PrepProtein->Grid Grid->Docking Analysis 6. Analyze Results (Binding poses, scoring functions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the target CA isoform from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly the histidines coordinating the zinc ion.

  • Ligand Preparation:

    • Generate a 3D structure of 4-(1H-pyrrol-1-yl)benzenesulfonamide.

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site by creating a grid box around the active site of the enzyme, ensuring it encompasses the catalytic zinc ion and surrounding residues.

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the defined grid box.

  • Analysis of Results:

    • Rank the generated poses based on a scoring function, which estimates the binding affinity.

    • Visually inspect the top-ranked poses to assess their plausibility, paying close attention to key interactions such as the coordination to the zinc ion and hydrogen bonds with active site residues.

    • Compare the predicted binding mode with known crystal structures of similar inhibitors to validate the docking protocol.

Therapeutic Potential and Future Directions

The 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold and its derivatives hold significant therapeutic potential, particularly in the field of oncology. The ability of certain derivatives to selectively inhibit the tumor-associated isoforms hCA IX and XII makes them promising candidates for anticancer drug development. By inhibiting these enzymes, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to increased acidosis within cancer cells and potentially enhancing the efficacy of conventional chemotherapies.

Future research in this area should focus on:

  • Synthesis and Screening: Synthesizing and screening a broader range of derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide to identify compounds with improved potency and isoform selectivity.

  • Structural Biology: Obtaining crystal structures of lead compounds in complex with various CA isoforms to gain a deeper understanding of the molecular basis for their selectivity.

  • In Vivo Studies: Evaluating the in vivo efficacy, pharmacokinetics, and safety profiles of promising lead compounds in relevant animal models of cancer.

  • Dual-Targeting Inhibitors: Exploring the potential of this scaffold to develop dual-targeting agents that inhibit both carbonic anhydrase and other cancer-related pathways.

References

  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(22), 5489. Available from: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 67(23), 19557-19577. Available from: [Link]

  • Tu, C., et al. (2009). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Journal of the American Chemical Society, 131(48), 17530–17531. Available from: [Link]

  • Sławiński, J., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1198. Available from: [Link]

  • Wikipedia. (2023). Carbonic anhydrase 9. Available from: [Link]

  • Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Lee, H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(15), 5484. Available from: [Link]

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238. Available from: [Link]

  • Swenson, E. R., & Maren, T. H. (1978). A quantitative analysis of CO2 transport at rest and during maximal exercise. Respiration physiology, 35(2), 129-159. Available from: [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Available from: [Link]

  • Liang, Z., et al. (1993). Binding of substrate CO2 to the active site of human carbonic anhydrase II: a molecular dynamics study. Proceedings of the National Academy of Sciences, 90(18), 8372-8376. Available from: [Link]

  • ResearchGate. (n.d.). General procedures for molecular docking. Available from: [Link]

  • Bua, S., et al. (2020). Biophysical Characterization of Cancer-Related Carbonic Anhydrase IX. International journal of molecular sciences, 21(15), 5277. Available from: [Link]

  • Srestha, L., et al. (2003). Activation of carbonic anhydrase II by active-site incorporation of histidine analogs. Biochemistry, 42(25), 7856-7864. Available from: [Link]

  • Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. Available from: [Link]

  • Applegate, G. A., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1201-1211. Available from: [Link]

  • Kim, Y. O., et al. (2021). Molecular Characterization of Carbonic Anhydrase II (CA II) and Its Potential Involvement in Regulating Shell Formation in the Pacific Abalone, Haliotis discus hannai. Frontiers in Marine Science, 8, 663435. Available from: [Link]

  • Salsbury, F. R. (n.d.). Molecular Docking Tutorial. Available from: [Link]

  • Gaponova, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. Available from: [Link]

  • Angeli, A., et al. (2018). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Available from: [Link]

  • Joshi, S. D., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One, 16(4), e0249574. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Anti-inflammatory Properties of Pyrrole-Based Sulfonamides

Introduction: The Rationale for Targeting Inflammation with Pyrrole-Based Sulfonamides Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Inflammation with Pyrrole-Based Sulfonamides

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a multitude of chronic diseases when dysregulated. The inflammatory response involves a complex interplay of cellular and molecular events, including the production of lipid mediators like prostaglandins and leukotrienes, and the release of pro-inflammatory cytokines.[1][2][3] The transcription factor Nuclear Factor-kappa B (NF-κB) serves as a master regulator of this process, inducing the expression of numerous genes that encode cytokines, chemokines, and other inflammatory mediators.[1][4][5]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy. Many successful NSAIDs, such as indomethacin, ketorolac, and etodolac, feature a pyrrole scaffold, highlighting its value in this therapeutic area.[6][7] These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[6] However, the development of next-generation anti-inflammatory agents aims for improved efficacy and safety profiles, often by targeting multiple nodes within the inflammatory cascade.

Pyrrole-based sulfonamides have emerged as a particularly promising class of compounds. The sulfonamide moiety is a key feature in selective COX-2 inhibitors (e.g., celecoxib), and its incorporation into a pyrrole framework offers a versatile chemical architecture for developing potent and selective anti-inflammatory agents. This guide provides a technical exploration of the mechanisms, evaluation, and drug development considerations for this important class of molecules.

Section 1: Core Mechanisms of Anti-inflammatory Action

The therapeutic effect of pyrrole-based sulfonamides stems from their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response. The primary mechanisms involve the inhibition of enzymes in the arachidonic acid cascade and the suppression of pro-inflammatory gene expression via the NF-κB pathway.

Inhibition of the Arachidonic Acid Cascade: COX and LOX Enzymes

Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever.[8][9]

  • Cyclooxygenase (COX) Inhibition: There are two main COX isoforms. COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa. COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[10] The ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects. Pyrrole-based sulfonamides have been designed as potent and selective COX-2 inhibitors, a strategy validated by numerous studies.[6][7][11][12] The sulfonamide group is often crucial for binding to a specific side pocket in the COX-2 active site, conferring selectivity.

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which contribute to leukocyte recruitment and vascular permeability.[8][9] Some NSAIDs, by only blocking the COX pathway, can inadvertently shunt arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Therefore, compounds that dually inhibit both COX-2 and 5-LOX are of significant interest as they offer a broader spectrum of anti-inflammatory activity.[9][13] Several pyrrole-based compounds have been investigated for this dual inhibitory profile.[14]

cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs Metabolism Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever LTs Leukotrienes (e.g., LTB4) LOX->LTs Metabolism LTs->Inflammation Chemotaxis Chemotaxis LTs->Chemotaxis Inhibitor Pyrrole-Based Sulfonamides Inhibitor->COX Inhibition Inhibitor->LOX Dual Inhibition

Caption: The Arachidonic Acid Cascade and points of inhibition.
Modulation of Pro-inflammatory Cytokine Signaling

Beyond direct enzyme inhibition, a crucial mechanism of action is the suppression of pro-inflammatory cytokine production. Key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are orchestrators of the inflammatory response.[15][16] The expression of these cytokines is largely controlled by the NF-κB signaling pathway.[1][4]

Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[4][17] In the nucleus, NF-κB binds to target DNA sequences to initiate the transcription of pro-inflammatory genes. Pyrrole-based compounds have been shown to exert their anti-inflammatory effects by inhibiting this pathway, leading to a significant reduction in the levels of TNF-α and other cytokines.[15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_p Degraded IκB IkB->IkB_p Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Inhibitor Pyrrole-Based Sulfonamides Inhibitor->IKK Potential Inhibition DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and potential points of modulation.

Section 2: Preclinical Evaluation Workflow

A systematic, multi-tiered approach is required to validate the anti-inflammatory properties of novel pyrrole-based sulfonamides. This workflow progresses from high-throughput in vitro assays to more complex in vivo models of inflammation.

cluster_invitro Biochemical & Cellular Assays cluster_invivo Animal Models of Inflammation A Compound Synthesis & Characterization B In Vitro Screening A->B C In Vivo Efficacy Models B->C Active Compounds D Lead Optimization C->D Efficacious & Safe Compounds D->B Iterative Design E Candidate Selection D->E B1 COX-1/COX-2 Enzyme Inhibition Assay B2 5-LOX Enzyme Inhibition Assay B3 Cytokine Release Assay (LPS-stimulated macrophages) B4 Protein Denaturation Assay C1 Acute Model: Carrageenan-Induced Paw Edema C2 Systemic Model: LPS-Induced Inflammation

Caption: A typical preclinical workflow for evaluating anti-inflammatory agents.
In Vitro Evaluation Protocols

In vitro assays provide the initial assessment of a compound's activity against specific molecular targets and cellular functions.

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of ovine COX-1 and COX-2.

  • Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of COX-1 and COX-2 enzymes, and the test compound (dissolved in DMSO).

    • Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

    • Compound Addition: Add 10 µL of the test compound at various concentrations to the designated wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

    • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

    • Measurement: Immediately read the absorbance at 590 nm using a plate reader at timed intervals.

    • Calculation: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition against the logarithm of the compound concentration.[7]

This simple assay serves as a preliminary screening tool for anti-inflammatory activity, as the denaturation of tissue proteins is a hallmark of inflammation.[18][19]

  • Principle: Inflammation can cause the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is measured spectrophotometrically.[18][20]

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (or a specified concentration of BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations.

    • Controls: Use a standard drug (e.g., diclofenac sodium) as a positive control and the vehicle as a negative control.

    • Incubation: Incubate the samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

    • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = ((Absorbance Control - Absorbance Sample) / Absorbance Control) * 100.[18]

In Vivo Evaluation Protocols

In vivo models are crucial for assessing a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.

This is the most widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[6][21]

  • Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling).[21] The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.

  • Methodology:

    • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week.[6]

    • Grouping: Divide animals into groups (n=6 per group): a control group (vehicle), a reference standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving the pyrrole-based sulfonamide at various doses.[18]

    • Compound Administration: Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.[18]

This model is used to assess a compound's ability to suppress systemic inflammatory responses, particularly the production of pro-inflammatory cytokines.[15][22]

  • Principle: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of cytokines like TNF-α into the bloodstream.

  • Methodology:

    • Animal Preparation & Grouping: As described in the paw edema model.

    • Compound Administration: Administer the test compound or vehicle to the respective groups.

    • LPS Challenge: After a set period (e.g., 1 hour), administer LPS via i.p. injection.

    • Sample Collection: At the peak of the cytokine response (e.g., 90 minutes to 2 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.

    • Cytokine Analysis: Prepare serum from the blood samples and quantify the levels of TNF-α, IL-6, and other relevant cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Evaluation: Compare the cytokine levels in the drug-treated groups to the LPS-only control group to determine the extent of inhibition.[15]

Section 3: Drug-Likeness and Lead Optimization

For a compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often referred to as "drug-likeness."

Lipinski's Rule of Five

Lipinski's Rule of Five (Ro5) is a widely used guideline to assess the potential for a compound to be an orally active drug in humans.[23][24] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[23]

Table 1: Lipinski's Rule of Five Parameters

Parameter Guideline Rationale for Oral Bioavailability
Molecular Weight (MW) < 500 Daltons Smaller molecules are more easily transported across membranes.
LogP (Octanol-water partition coefficient) < 5 Measures lipophilicity; optimal balance needed for solubility and membrane permeability.
Hydrogen Bond Donors ≤ 5 (sum of -OH and -NH groups) Fewer donors improve permeability across lipid bilayers.

| Hydrogen Bond Acceptors | ≤ 10 (sum of N and O atoms) | Fewer acceptors improve permeability across lipid bilayers. |

A compound is likely to have poor absorption or permeation if it violates more than one of these rules.[24] During the lead optimization phase, medicinal chemists systematically modify the structure of active compounds to improve their potency and selectivity while ensuring their physicochemical properties remain within the guidelines of Ro5.[23][25][26]

Conclusion and Future Directions

Pyrrole-based sulfonamides represent a highly versatile and validated scaffold for the development of potent anti-inflammatory agents. Their ability to selectively inhibit COX-2, and in some cases dually inhibit both COX-2 and 5-LOX, provides a powerful mechanism for controlling the production of key lipid mediators of inflammation. Furthermore, their capacity to suppress the NF-κB signaling pathway and subsequent cytokine release offers a complementary and potentially synergistic mode of action.

The preclinical evaluation workflow detailed in this guide, from in vitro enzyme and cell-based assays to in vivo models of acute and systemic inflammation, provides a robust framework for identifying and characterizing promising drug candidates. By integrating principles of drug-likeness, such as Lipinski's Rule of Five, early in the discovery process, researchers can optimize these compounds to enhance their therapeutic potential.

Future research in this area will likely focus on fine-tuning the selectivity profiles of these inhibitors, exploring their efficacy in more complex chronic models of inflammatory diseases (e.g., arthritis), and investigating novel drug delivery strategies to target inflamed tissues, thereby maximizing efficacy and minimizing systemic side effects.

References

  • Fatahala, S. S., Abd-El Hameed, R. H., Hasabelnaby, S., Goudah, A., & Mahmoud, G. I. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

  • Gaber, N. A., El-Sayed, M., El-Sabbagh, M. W., & El-Hazek, R. M. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1234. [Link]

  • Fatahala, S. S., Abd-El Hameed, R. H., Hasabelnaby, S., Goudah, A., Mahmoud, G. I., & Omar, Z. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (Basel, Switzerland), 22(3), 461. [Link]

  • Al-Quraishy, S., Othman, M. S., Dkhil, M. A., & Abdel Moneim, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of King Saud University - Science, 35(4), 102604. [Link]

  • Gudimella, M., Kumar, D., Singh, I. P., & Singh, O. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16422. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., El-Tahir, K. E., & Asiri, Y. A. (2012). Synthesis of new pyrroles of potential anti-inflammatory activity. Archiv der Pharmazie, 345(6), 489–497. [Link]

  • Pergola, C., Gabor, M., Lechner, D., Werz, O., & Koeberle, A. (2008). Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors. Bioorganic & Medicinal Chemistry, 16(4), 1686–1694. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Harrak, Y., Knaepen, E., Ravez, S., Wolff, C., Gillard, J., Pochet, L., & Depauw, E. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 29(1), 213. [Link]

  • Wuest, M., & Wuest, F. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Molecules, 24(20), 3797. [Link]

  • Fatahala, S. S., Abd-El Hameed, R. H., Hasabelnaby, S., Goudah, A., & Mahmoud, G. I. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34–41. [Link]

  • Carson, J. R., & Wong, S. (1973). Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 16(2), 172–174. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Al-Omar, M. A. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Pharmacology & Pharmacy, 3(4), 469-473. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. ResearchGate. [Link]

  • Ghorab, M. M., Ismail, M. M., Abd El-Wahab, M. F., & El-Gamal, M. I. (2019). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. [Link]

  • Kalvass, J. C. (2026). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. ResearchGate. [Link]

  • Okpo, S. O., & Ching, F. P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advances in Medical and Pharmaceutical Sciences, 1-15. [Link]

  • Rusiecka, I., Kochel, A., & Staszewska-Krajewska, O. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. SCFBio, IIT Delhi. [Link]

  • Kumar, A., Kumar, S., Kumar, R., & Singh, J. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society, 29(1), 169-176. [Link]

  • Zengin, G., Ceylan, R., & Uysal, A. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(24), 8032. [Link]

  • Shomu's Biology. (2022, September 3). Nf kb pathway cell signaling pathway animation. YouTube. [Link]

  • Tunon, H., Olavsdotter, C., & Bohlin, L. (1995). Evaluation of anti-inflammatory activity of some Swedish medicinal plants. Inhibition of prostaglandin biosynthesis and PAF-induced exocytosis. Journal of Ethnopharmacology, 48(2), 61–76. [Link]

  • Al-Ostath, A. I., Al-Amin, M., & Rahman, M. M. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(19), 6932. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Lecture Notes. (2023). lipinski rule of five. StuDocu. [Link]

  • Al-Mousawi, S. M., & El-Shehry, M. F. (2021). Bioactive pyrrole-based compounds with target selectivity. RSC Advances, 11(26), 15988–16010. [Link]

  • Kumar, A., Sharma, N., & Singh, H. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

  • Glavaš-Obrovac, L., Karalić, K., & Živković, M. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3232. [Link]

  • Wong, T. M., Robinson, M., Sheridan, L., & Williams, L. (2015). Isolation of anti-inflammatory compounds from Musa sapientum (Banana) leaf extracts using the anti-denaturation of bovine serum albumin (BSA) assay. Semantic Scholar. [Link]

  • Ismail, M. M., Ghorab, M. M., Noaman, E., Ammar, Y. A., Heiba, H. I., & Sayed, M. Y. (2006). Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Arzneimittel-Forschung, 56(4), 301–308. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide via Paal-Knorr Condensation: An Application Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is achieved through the c...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is achieved through the classic Paal-Knorr pyrrole condensation, a robust and reliable method for the formation of pyrrole rings. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles governing the synthesis, ensuring both reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry for the preparation of furans, thiophenes, and pyrroles from a 1,4-dicarbonyl compound.[1] In the case of pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under acidic conditions.[2][3]

This application note details the synthesis of 4-(1H-pyrrol-1-yl)benzenesulfonamide by reacting 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran. The latter serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.[4] The reaction is catalyzed by glacial acetic acid, which facilitates both the in situ generation of succinaldehyde and the subsequent cyclization cascade.

The overall synthetic strategy is a two-stage process, encompassing the preparation of the starting material, 4-aminobenzenesulfonamide (if not commercially available), followed by the Paal-Knorr condensation to yield the final product.

Stage 1: Preparation of Starting Material: 4-Aminobenzenesulfonamide

While 4-aminobenzenesulfonamide is often commercially available, its synthesis from acetanilide is a common and instructive multi-step process in many academic and industrial laboratories.[5] This ensures a consistent and high-purity supply of the crucial starting material.

Workflow for the Synthesis of 4-Aminobenzenesulfonamide

Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation with Chlorosulfonic Acid Acetanilide->Chlorosulfonation PABS_Chloride p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->PABS_Chloride Ammonolysis Ammonolysis with Aqueous Ammonia PABS_Chloride->Ammonolysis PABS_Amide p-Acetamidobenzenesulfonamide Ammonolysis->PABS_Amide Hydrolysis Acid-Catalyzed Hydrolysis (e.g., aq. HCl) PABS_Amide->Hydrolysis Final_Product 4-Aminobenzenesulfonamide Hydrolysis->Final_Product

Caption: Synthesis workflow for 4-aminobenzenesulfonamide from acetanilide.

Detailed Protocol for 4-Aminobenzenesulfonamide Synthesis

Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a gas trap.

  • Carefully add chlorosulfonic acid to the flask and cool it in an ice-water bath.

  • Slowly add dry acetanilide in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for one hour to complete the reaction.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Filter the solid, wash it thoroughly with cold water, and dry it.

Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

  • Add the dry p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring in an ice bath.

  • Stir the mixture vigorously for 15-20 minutes.

  • Filter the resulting precipitate of p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide

  • Reflux the p-acetamidobenzenesulfonamide with dilute hydrochloric acid (approximately 10% w/v) until a clear solution is obtained.

  • Cool the solution and carefully neutralize it with a solution of sodium carbonate or sodium hydroxide until precipitation of 4-aminobenzenesulfonamide is complete.

  • Filter the white precipitate, wash with cold water, and recrystallize from hot water or ethanol to obtain pure 4-aminobenzenesulfonamide.[6]

Stage 2: Paal-Knorr Synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

This stage is the core of the synthesis, where the pyrrole ring is constructed. The use of 2,5-dimethoxytetrahydrofuran as a succinaldehyde equivalent is a key aspect of this protocol, offering advantages in handling and stability over succinaldehyde itself.

Reaction Mechanism

The reaction proceeds through a well-established mechanism. Initially, the acidic medium catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The primary amine of 4-aminobenzenesulfonamide then attacks one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate. Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group leads to a dihydroxy-pyrrolidine derivative. Finally, a series of dehydration steps under the acidic conditions yields the aromatic pyrrole ring.[3]

cluster_0 In Situ Succinaldehyde Generation cluster_1 Paal-Knorr Condensation DMTHF 2,5-Dimethoxytetrahydrofuran Hydrolysis Acid-Catalyzed Hydrolysis (H+) DMTHF->Hydrolysis Succinaldehyde Succinaldehyde Hydrolysis->Succinaldehyde Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal Amine 4-Aminobenzenesulfonamide Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dihydroxypyrrolidine Dihydroxy-pyrrolidine Derivative Cyclization->Dihydroxypyrrolidine Dehydration Dehydration (-2H₂O) Dihydroxypyrrolidine->Dehydration Product 4-(1H-Pyrrol-1-yl)benzenesulfonamide Dehydration->Product

Caption: Mechanism of Paal-Knorr synthesis of the target compound.

Detailed Protocol for 4-(1H-Pyrrol-1-yl)benzenesulfonamide Synthesis
Reagent Molecular Weight ( g/mol ) Amount Molar Equivalence
4-Aminobenzenesulfonamide172.211.72 g1.0
2,5-Dimethoxytetrahydrofuran132.161.45 g (1.39 mL)1.1
Glacial Acetic Acid60.0520 mLSolvent/Catalyst
p-Dioxane88.1120 mLSolvent

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzenesulfonamide (1.72 g, 10 mmol).

  • Add glacial acetic acid (20 mL) and p-dioxane (20 mL) to the flask and stir until the solid is dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product in a vacuum oven.

Purification and Characterization

Purification

The crude 4-(1H-pyrrol-1-yl)benzenesulfonamide can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.[7]

  • Column Chromatography: For a higher degree of purity, the crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[1]

Characterization

The structure and purity of the synthesized 4-(1H-pyrrol-1-yl)benzenesulfonamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyrrole ring and the benzenesulfonamide moiety. The two sets of equivalent protons on the pyrrole ring will appear as two distinct triplets. The protons on the substituted benzene ring will likely appear as two doublets, characteristic of a para-substituted system. The sulfonamide protons may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide, the S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be determined by high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction time may also be extended, with monitoring by TLC to determine the point of maximum conversion. Incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran can also lead to lower yields; ensuring a sufficiently acidic environment is crucial.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst could be trialed, although this may lead to the formation of furan by-products.[1]

  • Purification Difficulties: If recrystallization is not effective, column chromatography is the recommended alternative. A careful selection of the eluent system is key to achieving good separation.

Conclusion

The Paal-Knorr synthesis provides an efficient and straightforward route to 4-(1H-pyrrol-1-yl)benzenesulfonamide. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The self-validating nature of this protocol, which combines a clear synthetic procedure with expected characterization outcomes, ensures a high degree of confidence in the final product.

References

  • Paal–Knorr synthesis. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Published online October 19, 2018. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM. Published online April 11, 2020. [Link]

  • Abbat, S.; Dhaked, D.; Arfeen, M.; Bharatam, P. V. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Adv. 2015, 5 (108), 88353-88366. DOI: 10.1039/C5RA16246G.
  • Recrystallization and Crystallization. University of California, Los Angeles. Accessed January 27, 2026. [Link]

  • Preparation method of p-aminobenzenesulfonamide.
  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Accessed January 27, 2026. [Link]

  • Principle Synthesis mechanism and identifiacation of sulphanilamide. SlideShare. Published online September 23, 2020. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Accessed January 27, 2026. [Link]

Sources

Application

The Clauson-Kaas Synthesis of N-Arylpyrroles from Aminobenzenesulfonamides: A Detailed Guide for Researchers

The synthesis of N-arylpyrroles is a cornerstone of medicinal chemistry and drug development, with this scaffold being a key component in a multitude of biologically active compounds. The Clauson-Kaas reaction, a classic...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of N-arylpyrroles is a cornerstone of medicinal chemistry and drug development, with this scaffold being a key component in a multitude of biologically active compounds. The Clauson-Kaas reaction, a classic and versatile method, provides a direct route to these valuable heterocycles. This guide offers an in-depth exploration of the Clauson-Kaas synthesis, with a specific focus on the utilization of aminobenzenesulfonamides as the amine component. We will delve into the mechanistic underpinnings, address the unique challenges posed by this class of substrates, and provide detailed, field-proven protocols for successful synthesis.

Introduction: The Significance of N-Arylpyrroles

N-arylpyrroles are a privileged structural motif in pharmaceutical sciences, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Their prevalence in drug candidates underscores the continuous need for robust and efficient synthetic methodologies. The Clauson-Kaas reaction, first reported by Niels Clauson-Kaas in 1952, offers a powerful tool for the construction of N-substituted pyrroles through the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran.[2][3]

The Clauson-Kaas Reaction: A Mechanistic Overview

The Clauson-Kaas reaction proceeds through an acid-catalyzed pathway.[2] The reaction is initiated by the protonation of one of the alkoxy groups of 2,5-dimethoxytetrahydrofuran, followed by its elimination to generate a cyclic oxocarbenium ion. This intermediate is then attacked by the primary amine. A series of subsequent proton transfer, elimination of the second alkoxy group, and cyclization steps lead to the formation of the aromatic pyrrole ring.

Below is a generalized mechanistic pathway for the Clauson-Kaas reaction.

Clauson-Kaas Mechanism 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Oxocarbenium Ion Oxocarbenium Ion 2,5-Dimethoxytetrahydrofuran->Oxocarbenium Ion + H+ Amine Adduct Amine Adduct Oxocarbenium Ion->Amine Adduct + R-NH2 Iminium Intermediate Iminium Intermediate Amine Adduct->Iminium Intermediate - CH3OH Cyclized Intermediate Cyclized Intermediate Iminium Intermediate->Cyclized Intermediate Cyclization N-Arylpyrrole N-Arylpyrrole Cyclized Intermediate->N-Arylpyrrole - H2O, - H+

Figure 1: Generalized mechanism of the Clauson-Kaas pyrrole synthesis.

The Challenge of Aminobenzenesulfonamides as Substrates

While the Clauson-Kaas reaction is broadly applicable, the use of aminobenzenesulfonamides introduces a specific challenge: the reduced nucleophilicity of the amino group. The strongly electron-withdrawing nature of the sulfonamide group deactivates the aniline ring, making the primary amine a weaker nucleophile. This can lead to sluggish reaction rates and lower yields under standard reaction conditions.[4] Consequently, more forcing conditions or more potent catalysts are often required to drive the reaction to completion.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of N-arylpyrroles from aminobenzenesulfonamides, reflecting both classical and modern approaches.

Protocol 1: Triflic Acid-Catalyzed Synthesis (Conventional Heating)

This protocol utilizes a strong Brønsted acid catalyst, trifluoromethanesulfonic acid (TfOH), to overcome the reduced reactivity of the aminobenzenesulfonamide.[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
p-AminobenzenesulfonamideC₆H₈N₂O₂S172.21
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16
Trifluoromethanesulfonic Acid (TfOH)CF₃SO₃H150.08
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • To a stirred solution of p-aminobenzenesulfonamide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.2 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic acid (0.05 mmol, 5 mol%) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-(4-sulfamoylphenyl)-1H-pyrrole.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

Microwave irradiation can significantly accelerate the Clauson-Kaas reaction, often leading to higher yields and shorter reaction times, even for less reactive amines.[4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
p-AminobenzenesulfonamideC₆H₈N₂O₂S172.21
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16
Glacial Acetic AcidC₂H₄O₂60.05

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add p-aminobenzenesulfonamide (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the N-(4-sulfamoylphenyl)-1H-pyrrole. Further purification can be achieved by recrystallization from ethanol if necessary.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aminobenzenesulfonamide + 2,5-Dimethoxytetrahydrofuran + Solvent/Catalyst Heating Conventional Heating or Microwave Irradiation Reactants->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography or Recrystallization Concentration->Chromatography Product N-Arylpyrrole Chromatography->Product

Sources

Method

MTT assay protocol for evaluating "4-(1h-Pyrrol-1-yl)benzenesulfonamide" cytotoxicity

Application Notes and Protocols Topic: MTT Assay Protocol for Evaluating "4-(1h-Pyrrol-1-yl)benzenesulfonamide" Cytotoxicity For: Researchers, scientists, and drug development professionals. Introduction: A Modern Approa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for Evaluating "4-(1h-Pyrrol-1-yl)benzenesulfonamide" Cytotoxicity

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery, particularly in oncology. The compound 4-(1H-pyrrol-1-yl)benzenesulfonamide belongs to the sulfonamide class of molecules, which have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects.[1][2] Several derivatives of this core structure have demonstrated significant cytotoxic activity against various cancer cell lines, making it a promising scaffold for novel therapeutic agents.[3][4][5]

To quantify the cytotoxic effect of such compounds, a reliable and reproducible method is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity.[6] As the metabolic activity of a cell population is directly proportional to the number of viable cells, the MTT assay provides a robust indirect measurement of cytotoxicity.[6]

This document provides a comprehensive, field-tested protocol for using the MTT assay to determine the cytotoxic effects of 4-(1H-pyrrol-1-yl)benzenesulfonamide. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

The Biochemical Principle of the MTT Assay

The MTT assay's utility is grounded in a fundamental biochemical process within viable, metabolically active cells. The core mechanism involves the enzymatic reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[7][8] This conversion is primarily accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8] Therefore, the quantity of formazan generated is directly proportional to the number of living cells with intact mitochondrial function.[6][8] Following solubilization, the concentration of the purple formazan dye can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.

MTT_Mechanism cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Lysis & Dissolution Mitochondria->Formazan Reduction Measurement Spectrophotometric Measurement (Absorbance at ~570 nm) Solubilization->Measurement MTT_Workflow cluster_prep Phase I: Preparation cluster_exec Phase II: Execution cluster_analysis Phase III: Analysis P1 Optimize Seeding Density E1 Seed Cells in 96-Well Plate P1->E1 P2 Prepare Compound Stock (in DMSO) E3 Treat with Serial Dilutions & Controls P2->E3 P3 Culture & Harvest Cells P3->E1 E2 Incubate (24h) for Adherence E1->E2 E2->E3 E4 Incubate (e.g., 48h) with Compound E3->E4 E5 Add MTT Reagent (Incubate 2-4h) E4->E5 E6 Solubilize Formazan with DMSO E5->E6 A1 Read Absorbance (570 nm) E6->A1 A2 Calculate % Viability A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Calculate IC50 Value A3->A4

Caption: End-to-end workflow for MTT cytotoxicity assessment.

Data Presentation and Interpretation

Quantitative data should be organized clearly. The final result is the IC50 value, which indicates the potency of 4-(1H-pyrrol-1-yl)benzenesulfonamide. A lower IC50 value signifies higher cytotoxicity.

Table 1: Example Data Layout for IC50 Determination

Concentration (µM)Log ConcentrationAvg. Absorbance (570nm)% Viability
0 (Vehicle)-1.152100.0%
0.1-1.01.13598.5%
10.01.02488.9%
50.70.75165.2%
101.00.56048.6%
501.70.23320.2%
1002.00.11810.2%
Calculated IC50 9.1 µM

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
High Replicate Variability Inconsistent cell seeding; Pipetting errors; Edge effects; Cells not fully resuspended before plating. [8][9]Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using outer wells and pre-warm all reagents to 37°C. [8][9]
Low Absorbance Readings Cell number per well is too low; Insufficient incubation time with MTT; Cells are not healthy or proliferating. [7]Optimize seeding density. Increase MTT incubation time, checking for crystal formation under a microscope. Ensure cells are healthy and in the logarithmic growth phase before starting. [7]
High Background Absorbance Contamination (bacterial/yeast); Test compound directly reduces MTT; Phenol red or serum components in medium interfere. [8]Use strict aseptic technique. Run the mandatory "Compound Interference Control". For the MTT incubation step, consider using serum-free, phenol red-free medium to reduce potential interference. [10]
Incomplete Solubilization Insufficient solvent volume or mixing; Formazan crystals are trapped in the cell monolayer. [8]Ensure complete removal of medium before adding DMSO. Use an orbital shaker for at least 15 minutes. Visually inspect wells to confirm no purple crystals remain before reading the plate. [8]

References

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. University of Florida. Retrieved from [Link]

  • Asadi, M., Rameshrad, M., Hashemzaei, M., Tabrizian, K., & Rezayati, M. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 835–843. Retrieved from [Link]

  • Ulukaya, E. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1182. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Martin, A., Bustamante, P., & Chun, J. K. (1978). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 67(8), 1148–1152. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., De Luca, V., Faiella, M., Simionescu, B. C., Capasso, C., & Supuran, C. T. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(22), 15266–15281. Retrieved from [Link]

  • Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900. Retrieved from [Link]

  • Mohammadi, A., & Fakhree, M. A. A. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Khan, I., Ali, S., Muhammad, N., Ali, A., Ahmed, S., Saeed, A., & Shah, S. M. A. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(13), 10636. Retrieved from [Link]

  • Excel Tricks. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., De Luca, V., Faiella, M., Simionescu, B. C., Capasso, C., & Supuran, C. T. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(22), 15266–15281. Retrieved from [Link]

  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]

  • Ulukaya, E., & Yilmaz, V. T. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(1H-Pyrrol-1-yl)benzenesulfonamide. Lead Sciences. Retrieved from [Link]

  • Jarocka-Knycha, E., Smistad, G., & Tønnesen, H. H. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 21(18), 6848. Retrieved from [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

  • Reddit. (2022). struggling with MTT assay. Reddit. Retrieved from [Link]

  • Chavez Alvarez, A. C., Bouzriba, C., Bernier, L., Ouellette, V., Gagné-Boulet, M., Pilote, S., C.-Gaudreault, R., Simard, J., & Fortin, D. (2020). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceutics, 12(11), 1081. Retrieved from [Link]

  • Gonzalez-Perez, C. X., Hann, J., & Poynton, H. C. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. International Journal of Molecular Sciences, 23(19), 11453. Retrieved from [Link]

  • Martínez-Ramos, C., P-López, J., P-García, J., & P-García, V. M. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2779. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

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Application

Topic: In Vitro Carbonic Anhydrase Inhibition Assay for Sulfonamide Compounds

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting a Ubiquitous Metalloenzyme Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Ubiquitous Metalloenzyme

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1][2][3][4] They catalyze a simple but vital physiological reaction: the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][5][6] While this reaction can occur spontaneously, it is kinetically slow; CAs accelerate it by several orders of magnitude, making them some of the most efficient enzymes known.[3][7] This rapid interconversion is crucial for a wide array of physiological processes, including respiration and CO₂ transport, pH homeostasis, electrolyte secretion, and key biosynthetic reactions.[1][6][7][8]

In mammals, at least 16 different CA isozymes have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[1][7] The varied roles of these isozymes mean that their dysregulation is implicated in numerous pathologies. For instance, isozymes CA II and CA IV are involved in aqueous humor secretion in the eye, making them targets for glaucoma treatment.[8] Meanwhile, the transmembrane isozymes CA IX and CA XII are overexpressed in many hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis.[1][4]

This pathological significance has established CAs as valuable therapeutic targets.[1] The primary and most clinically successful class of CA inhibitors (CAIs) are the sulfonamides (containing an R-SO₂NH₂ group).[9][10] These compounds act as potent and often specific inhibitors, forming the basis for drugs used to treat glaucoma, epilepsy, and mountain sickness, and are under investigation as anti-cancer and anti-obesity agents.[1][4][8]

This guide provides a detailed framework for the in vitro assessment of sulfonamide compounds as CA inhibitors, focusing on a robust, high-throughput-compatible esterase activity assay. We will delve into the underlying biochemical principles, provide a step-by-step protocol designed for self-validation, and discuss the interpretation of results.

The Biochemical Basis of Carbonic Anhydrase Inhibition

A deep understanding of the enzyme's catalytic cycle and the inhibitor's mechanism of action is paramount to designing and interpreting any inhibition assay.

The Catalytic Mechanism of Carbonic Anhydrase

The catalytic activity of α-CAs occurs at an active site featuring a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[11] The mechanism proceeds in two principal steps:

  • Nucleophilic Attack: The Zn²⁺ ion lowers the pKa of the bound water molecule from ~14 to ~7, facilitating its deprotonation to a potent zinc-bound hydroxide ion (Zn-OH⁻).[11][12] This hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbon atom of a CO₂ molecule that has entered the active site. This forms a transient, zinc-coordinated bicarbonate ion.[11]

  • Regeneration of the Active Site: The bicarbonate is displaced by a water molecule, and the catalytic cycle is completed by the transfer of a proton from the active site to the surrounding buffer, regenerating the zinc-bound water molecule. This proton transfer is often the rate-limiting step.[12]

CA_Catalysis E_H2O E-Zn²⁺-H₂O E_OH E-Zn²⁺-OH⁻ E_H2O->E_OH -H⁺ inv1 E_OH->inv1 +CO₂ E_HCO3 E-Zn²⁺-HCO₃⁻ inv2 E_HCO3->inv2 -HCO₃⁻ inv1->E_HCO3 inv3 inv2->inv3 +H₂O inv3->E_H2O

Caption: Catalytic cycle of Carbonic Anhydrase.

The Sulfonamide Inhibition Mechanism

Sulfonamides are classic examples of mechanism-based inhibitors that target the core catalytic machinery. Their inhibitory action is a direct consequence of their ability to mimic the transition state of the CO₂ hydration reaction.

The sulfonamide group (-SO₂NH₂) is acidic and exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻) at physiological pH. This deprotonated nitrogen atom acts as a potent zinc-binding group.[9][13] The inhibitor binds within the active site, where the anionic nitrogen directly coordinates with the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the essential water/hydroxide molecule.[9][14] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the conserved Thr199.[13][14] By occupying the fourth coordination site of the zinc ion, the sulfonamide effectively renders the enzyme catalytically inactive.

Inhibition_Mechanism ActiveSite Active Site Zn²⁺-OH⁻ InhibitedComplex Inhibited Complex Zn²⁺-⁻HN-SO₂-R ActiveSite:f1->InhibitedComplex:f1 Displaces OH⁻ Sulfonamide R-SO₂NH⁻ Sulfonamide->InhibitedComplex:f1 Binds to Zn²⁺

Caption: Sulfonamide inhibition of Carbonic Anhydrase.

Assay Selection: Esterase Activity as a High-Throughput Surrogate

While the gold standard for measuring CA kinetics is stopped-flow spectrophotometry, which monitors the hydration of the physiological substrate CO₂, this method is not well-suited for screening large compound libraries due to its technical complexity and lower throughput.[14][15][16]

Fortunately, CAs exhibit promiscuous esterase activity, a property that can be exploited for a more convenient and scalable assay format.[5][17] This method utilizes an artificial ester substrate, most commonly p-nitrophenyl acetate (p-NPA). The CA enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol (p-NP), a chromogenic product with a distinct absorbance maximum.[1][18] The rate of p-NP formation is directly proportional to the CA activity and can be easily monitored using a standard spectrophotometric microplate reader.[18] Crucially, inhibitors that block the physiological hydratase activity by binding to the active site, such as sulfonamides, also effectively inhibit this surrogate esterase activity.[17][19]

This makes the esterase assay a robust, inexpensive, and high-throughput-compatible method for the primary screening and characterization of CA inhibitors.[19]

Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is optimized for a 96-well microplate format to facilitate the screening of multiple compounds and concentrations.

Workflow Overview

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Plate 2. Plate Setup (Add Buffer, Enzyme, Inhibitor/Vehicle) Prep->Plate PreInc 3. Pre-incubation (10-15 min at 25°C) Plate->PreInc React 4. Initiate Reaction (Add p-NPA Substrate) PreInc->React Incubate 5. Reaction Incubation (20-30 min at 25°C) React->Incubate Read 6. Measure Absorbance (348 nm or 405 nm) Incubate->Read Analyze 7. Data Analysis (% Inhibition, IC₅₀ Calculation) Read->Analyze

Caption: Experimental workflow for the CA inhibition assay.

Materials and Reagents
  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II, bovine CA can also be used as a well-characterized model).[1]

  • Buffer: 50 mM Tris-Sulfate, pH 7.6.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Standard Inhibitor: Acetazolamide (AZA), a well-characterized, potent sulfonamide inhibitor.

  • Test Compounds: Sulfonamide derivatives dissolved in 100% DMSO.

  • Instrumentation: UV/Vis spectrophotometric microplate reader.

  • Consumables: Clear, flat-bottom 96-well microplates; multichannel pipettes.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-Sulfate buffer and adjust the pH to 7.6.

  • Enzyme Stock Solution: Reconstitute the lyophilized CA enzyme in Assay Buffer to a stock concentration of ~1 mg/mL. Store in aliquots at -80°C. On the day of the assay, dilute the stock with Assay Buffer to the final working concentration (e.g., 50 Units/10 µL, to be optimized for your specific enzyme lot and conditions).[1]

  • Substrate Stock Solution: Prepare a 60 mM stock of p-NPA in a solvent like acetonitrile. This stock is unstable and should be prepared fresh. Immediately before use, dilute this stock in Assay Buffer to a working concentration of 6 mM.[1]

  • Inhibitor Solutions:

    • Test Compounds: Prepare a 10 mM stock solution of each test sulfonamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock in 100% DMSO.

    • Standard Inhibitor (AZA): Prepare a stock and serial dilutions of Acetazolamide in DMSO in the same manner as the test compounds.

2. Assay Procedure (Total Volume: 100 µL/well):

  • Plate Layout: Design your plate map to include wells for:

    • 100% Activity Control (Negative Control): Contains enzyme and DMSO vehicle, but no inhibitor.

    • 0% Activity Control (Blank): Contains all reagents except the enzyme (replace with Assay Buffer).

    • Test Compound Wells: Contains enzyme and serially diluted test compounds.

    • Standard Inhibitor Wells: Contains enzyme and serially diluted Acetazolamide.

  • Assay Plate Setup:

    • Add 60 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution or DMSO vehicle (for 100% Activity Control) to the designated wells. The final DMSO concentration should not exceed 1-2% to avoid enzyme denaturation.

    • Add 10 µL of the diluted CA enzyme solution to all wells except the Blank wells. Add 10 µL of Assay Buffer to the Blank wells.

    • Mix the plate gently on a shaker for 1 minute.

    • Pre-incubate the plate at 25°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the freshly prepared 6 mM p-NPA working solution to all wells.

    • Immediately mix the plate on a shaker for 1 minute.

    • Incubate the plate at 25°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction in the 100% Activity Control wells remains within the linear range of the instrument.

    • Measure the absorbance of the produced p-nitrophenol at 348 nm .[1]

Data Analysis and Interpretation

A self-validating protocol requires robust data analysis and appropriate controls. The inclusion of a standard inhibitor like Acetazolamide is crucial for assay validation and comparison of potencies.[20]

Calculating Percent Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the Blank wells from all other wells. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ 1 - ( Absorbance of Test Well / Absorbance of 100% Activity Control ) ] x 100 [1]

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the most common metric for inhibitor potency.

  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) available in software like GraphPad Prism or R.

  • The software will calculate the IC₅₀ value from the fitted curve.

Data Presentation and Validation

Results should be presented clearly for comparison. The assay is considered valid if the IC₅₀ value for the standard inhibitor (Acetazolamide) falls within a historically accepted range.

CompoundConcentration (nM)Avg. Absorbance (348 nm)% InhibitionIC₅₀ (nM)
Control (100% Activity) 00.8500%-
Blank (0% Activity) -0.050--
Acetazolamide (Standard) 10.7956.9%12.5
100.48046.3%
1000.11591.9%
10000.06098.8%
Sulfonamide X 100.8105.0%250.7
1000.65025.0%
10000.22078.8%
100000.07596.9%

Table: Example data for calculating % inhibition and determining IC₅₀ values.

Conclusion and Further Steps

The colorimetric assay based on the esterase activity of carbonic anhydrase is a highly effective, reliable, and scalable method for the primary screening and potency determination of sulfonamide inhibitors. Its simplicity and compatibility with standard laboratory equipment make it an invaluable tool in academic research and industrial drug discovery.

Compounds identified as potent inhibitors ("hits") in this primary screen should ideally be further characterized using the gold-standard stopped-flow spectrophotometry method to confirm their inhibitory activity against the physiological CO₂ hydration reaction.[14][16] This secondary assay provides a more physiologically relevant validation of the inhibitor's mechanism and potency, ensuring the highest level of scientific rigor in the drug development pipeline.

References

  • Ghorab, M. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Ferraroni, M., et al. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. International Journal of Molecular Sciences. [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • De Vita, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Carbonic anhydrase. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. [Link]

  • Zimmermann, C., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Pharmaceutical Biology. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Bhat, A. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET. [Link]

  • Boron, W. F. (2017). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. The Journal of Biological Chemistry. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Methods in Enzymology. [Link]

  • Bhat, A. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Zimmermann, C., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research. [Link]

  • Ko, Y., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Open Science. [Link]

  • Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf. [Link]

  • Zimmermann, C., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. ResearchGate. [Link]

  • Smee, J. J., & Riordan, J. F. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. [Link]

  • University of California, Davis. (n.d.). CARBONIC ANHYDRASE: why Zinc?. PowerPoint Presentation. [Link]

  • Ahuja, S., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Journal of the American Society of Nephrology. [Link]

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Method

Kinase screening assay for "4-(1h-Pyrrol-1-yl)benzenesulfonamide" specificity

Topic: Kinase Specificity Profiling of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Uncovering the Kinome-Wide Selectivity of a Promising Antica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinase Specificity Profiling of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Uncovering the Kinome-Wide Selectivity of a Promising Anticancer Agent

The compound 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives have emerged as molecules of significant interest in oncology research. Studies have demonstrated their potent anticancer activity in various human tumor cell lines, including HCT-116, MCF-7, and HeLa cells.[1][2] The mechanism of action for some derivatives has been linked to dual inhibition of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway.[3]

While these findings are promising, a critical aspect of preclinical drug development is the comprehensive characterization of a compound's selectivity. Protein kinases, comprising a family of over 500 enzymes, are central regulators of cellular signaling and represent one of the most important classes of drug targets.[4] However, unintended inhibition of off-target kinases can lead to toxicity or unexpected side effects. Therefore, profiling the specificity of 4-(1H-pyrrol-1-yl)benzenesulfonamide against a broad panel of kinases is an essential step to validate its primary mechanism and identify any potential polypharmacology.

This application note provides a detailed guide for researchers to design and execute a robust kinase screening assay for 4-(1H-pyrrol-1-yl)benzenesulfonamide. We present a strategic, tiered approach, beginning with a broad primary screen to identify potential kinase "hits," followed by dose-response studies to quantify inhibitory potency. We provide detailed protocols for both the "gold standard" radiometric assay and a high-throughput fluorescence-based alternative, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility.

The Strategic Framework for Kinase Selectivity Profiling

A tiered screening approach is the most efficient method to build a comprehensive selectivity profile. This strategy allows for the rapid survey of a large number of kinases, followed by focused, in-depth analysis of putative interactions.

  • Primary Screen (Hit Identification): The compound is tested at a single, relatively high concentration (e.g., 10 µM) against a large, representative panel of kinases (e.g., >300 kinases covering all major branches of the human kinome). The goal is to cast a wide net and identify any kinase whose activity is significantly inhibited (e.g., >50% inhibition).

  • Hit Confirmation and Potency Determination (IC50): Any "hits" from the primary screen are then subjected to a 10-dose concentration-response analysis. This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency against a specific kinase.

  • Mechanism of Action (MoA) Studies: For high-priority hits, further biochemical assays can be performed to determine the mechanism of inhibition, most commonly to discern between ATP-competitive and non-ATP-competitive inhibitors.[5] This is often achieved by measuring IC50 values at varying ATP concentrations.[5]

Kinase Screening Workflow Visualization

The following diagram illustrates the logical flow of the entire kinase screening process, from initial compound testing to final data interpretation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Data Interpretation A Prepare Compound (10 µM final concentration) B Screen Against Broad Kinase Panel (>300 kinases) A->B C Calculate % Inhibition B->C D Identify Hits (e.g., >50% Inhibition) C->D E 10-Dose Titration of Compound D->E F Determine IC50 Values (Non-linear Regression) E->F G Generate Selectivity Profile (Plot IC50 values) F->G H Identify On-Target and Off-Target Kinases G->H I Prioritize for MoA Studies H->I

Caption: A tiered workflow for kinase inhibitor specificity profiling.

Protocol 1: Radiometric [³³P]-ATP Filter Binding Assay (Gold Standard)

The radiometric assay is considered the benchmark for kinase activity measurement because it directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, making it highly sensitive and less susceptible to artifacts from compound fluorescence or light scattering.[6][7]

Principle of the Assay

This assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by a kinase. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, which is proportional to kinase activity, is quantified using a scintillation counter.

Materials and Reagents
  • Recombinant human kinases (highly purified)

  • Kinase-specific peptide or protein substrates

  • 4-(1H-pyrrol-1-yl)benzenesulfonamide, dissolved in 100% DMSO

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radiolabeled ("cold") ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates (e.g., Millipore MAPH N0B)

  • Microplate scintillation counter (e.g., PerkinElmer MicroBeta²)

  • Known kinase inhibitor for each target (positive control)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 4-(1H-pyrrol-1-yl)benzenesulfonamide in 100% DMSO, starting from a 1 mM stock.

    • For the primary screen, use a single concentration that will yield 10 µM in the final assay volume.

    • Prepare a DMSO-only plate for negative controls (100% activity) and a known inhibitor plate for positive controls (0% activity).

  • Reaction Master Mix Preparation:

    • Prepare a master mix containing the Kinase Assay Buffer, the required concentration of the specific substrate, and non-radiolabeled ATP.

    • Expert Insight: The ATP concentration is critical. For selectivity profiling, it is best practice to use an ATP concentration at or near the Michaelis-Menten constant (Km) for each individual kinase.[8] This ensures that the measured IC50 value closely approximates the inhibitor's intrinsic affinity (Ki) for ATP-competitive inhibitors.[8]

  • Assay Execution (in a 96- or 384-well plate):

    • Add 2.5 µL of the compound dilutions (or DMSO/control inhibitor) to the assay plate wells.

    • Add 5 µL of the Reaction Master Mix to each well.

    • To initiate the kinase reaction, add 2.5 µL of a solution containing the kinase and [γ-³³P]ATP. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Spot the entire 10 µL reaction mixture onto the P81 phosphocellulose filter plate.

    • Allow the substrate to bind for 30 minutes at room temperature.

    • Wash the filter plate 3-4 times with 200 µL/well of 75 mM phosphoric acid to remove unreacted [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add 30 µL of scintillant to each well and count the plate in a microplate scintillation counter.

Assay Validation and Quality Control

To ensure the reliability of the screening data, each assay plate must be validated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[9]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., a known potent inhibitor).

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[10][11]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[10]

    • Z' < 0: The assay is not suitable for screening.[10]

Protocol 2: Homogeneous Time-Resolved FRET (TR-FRET) Assay (HTS Alternative)

TR-FRET assays are well-suited for high-throughput screening due to their "mix-and-read" format, which eliminates wash steps.[6] They combine the principles of FRET with long-lifetime lanthanide fluorophores to reduce background interference.[12]

Principle of the Assay

A biotinylated peptide substrate is phosphorylated by a kinase in the presence of ATP. The reaction is stopped, and a europium (Eu)-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., APC) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.

Materials and Reagents
  • Recombinant human kinases

  • Biotinylated peptide substrates

  • 4-(1H-pyrrol-1-yl)benzenesulfonamide in DMSO

  • ATP

  • TR-FRET Kinase Buffer (vendor-specific, e.g., from PerkinElmer or Thermo Fisher Scientific)

  • Eu-labeled anti-phospho-antibody

  • Streptavidin-APC (or other suitable acceptor)

  • Stop/Detection Buffer containing EDTA

  • Low-volume, white 384-well assay plates

  • TR-FRET compatible microplate reader

Step-by-Step Protocol
  • Compound Plating: Add 2 µL of compound dilutions (or controls) in DMSO to the assay plate.

  • Kinase/Substrate Addition: Add 4 µL of a mix containing the kinase and its specific biotinylated substrate in TR-FRET Kinase Buffer.

  • Reaction Initiation: Add 4 µL of ATP solution in Kinase Buffer to start the reaction. Final volume is 10 µL.

  • Incubation: Incubate at the optimal temperature (e.g., 25-30°C) for the optimal time, as determined during assay development.

  • Detection:

    • Add 10 µL of Stop/Detection buffer containing the Eu-labeled antibody and Streptavidin-APC. The EDTA in this buffer chelates Mg²⁺, stopping the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis and Interpretation

  • Percent Inhibition Calculation: For the primary screen, data should be converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • IC50 Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic model (non-linear regression) to determine the IC50 value.

Hypothetical Data Presentation

The following tables represent a hypothetical outcome for a primary screen and subsequent IC50 determination for 4-(1H-pyrrol-1-yl)benzenesulfonamide.

Table 1: Primary Screen Results at 10 µM

Kinase TargetKinase Family% Inhibition at 10 µMHit? ( >50%)
CDK2/CycACMGC8.2No
PKAAGC15.6No
GSK3β CMGC 78.4 Yes
SRCTK21.0No
EGFRTK5.1No
AURKA Other 62.1 Yes
............

Table 2: IC50 Values for Confirmed Hits

Kinase TargetIC50 (µM)
GSK3β1.25
AURKA8.90

Case Study: Connecting Kinase Hits to Known Biology

Our hypothetical screen identified GSK3β as a moderately potent off-target hit (IC50 = 1.25 µM). This is a particularly noteworthy finding because GSK3β is a key negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.

Given that derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide are reported to inhibit the Wnt/β-catenin pathway[3], this kinase screening result provides a plausible, specific molecular mechanism for that observation. It suggests the compound's anticancer effect may be mediated, at least in part, through direct inhibition of GSK3β.

Hypothetical Pathway Interaction

The diagram below illustrates the canonical Wnt signaling pathway and the potential point of intervention for our test compound based on the screening results.

G cluster_nuc Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Activates Complex Destruction Complex (Axin, APC) Dvl->Complex Inhibits GSK3b GSK3β Complex->GSK3b bCat β-catenin GSK3b->bCat Phosphorylates (for degradation) Ub Ubiquitination & Degradation bCat->Ub Nucleus Nucleus bCat->Nucleus Translocates TCF TCF/LEF Genes Target Gene Transcription TCF->Genes Inhibitor 4-(1H-pyrrol-1-yl) benzenesulfonamide Inhibitor->GSK3b INHIBITS bCat_nuc β-catenin bCat_nuc->TCF Binds

Caption: Role of GSK3β in Wnt signaling and potential inhibition point.

Conclusion

This application note provides a comprehensive framework for determining the kinase selectivity of 4-(1H-pyrrol-1-yl)benzenesulfonamide. By employing a strategic screening cascade and utilizing robust, validated assay protocols, researchers can generate high-quality, reproducible data. The resulting selectivity profile is invaluable for understanding the compound's full mechanistic landscape, identifying potential off-target liabilities, and providing a stronger rationale for its continued development as a therapeutic candidate. The potential link between its known effect on the Wnt pathway and the direct inhibition of GSK3β underscores the power of kinome-wide screening to uncover specific molecular interactions that drive biological outcomes.

References

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • K-jetil, T. et al. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts of the Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968-971. [Link]

  • Żołnowska, B., Sławiński, J., Brzozowski, Z., Kawiak, A., Belka, M., Zielińska, J., ... & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl) Benzenesulfonamide Derivatives. International journal of molecular sciences, 19(5), 1482. [Link]

  • Wang, J., Wu, L., Li, Y., Liu, G., & Lin, X. (2014). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Molecules, 19(12), 20683-20695. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG LABTECH. (2024). The Z prime value (Z´). [Link]

  • Żołnowska, B., et al. (2023). 1-(4-Sulfamoylphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Wikipedia. Z-factor. [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Engel, K., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 877–888. [Link]

  • AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. [Link]

  • Żołnowska, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

Sources

Application

Illuminating Molecular Architecture: A Guide to X-ray Crystallography of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Analogs

Introduction: The Significance of Structural Insight in Sulfonamide Drug Discovery The "4-(1H-pyrrol-1-yl)benzenesulfonamide" scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Insight in Sulfonamide Drug Discovery

The "4-(1H-pyrrol-1-yl)benzenesulfonamide" scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer properties.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of these molecules is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystal, providing unparalleled insights into molecular conformation, intermolecular interactions, and the subtle geometric changes that can profoundly impact biological function.[3][4][5]

This comprehensive guide provides a detailed walkthrough of the X-ray crystallography workflow for novel analogs of 4-(1H-pyrrol-1-yl)benzenesulfonamide. Moving beyond a simple recitation of steps, this document delves into the "why" behind experimental choices, offering a robust framework for obtaining high-quality crystal structures and ensuring the integrity of the resulting data.

Part 1: From Powder to Perfect Crystal - The Art and Science of Crystallization

The journey to a crystal structure begins with the most critical and often challenging step: growing a diffraction-quality single crystal.[6] For small molecules like sulfonamide analogs, success hinges on a systematic exploration of crystallization conditions to slowly decrease the solubility of the compound, promoting ordered crystal lattice formation over rapid precipitation.[3][7]

Material Purity: The Foundation of a Good Crystal

Before embarking on crystallization trials, it is imperative to ensure the high purity of the synthesized 4-(1H-pyrrol-1-yl)benzenesulfonamide analog. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals or, in the worst case, preventing crystallization altogether.[7]

Protocol 1: Purification of a Hypothetical Analog (Analog-A)

  • Synthesis: Synthesize Analog-A based on established methods, such as the reaction of the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran.[1]

  • Initial Purification: Employ column chromatography on silica gel to separate the target compound from unreacted starting materials and byproducts.

  • Recrystallization:

    • Dissolve the partially purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal yield.[7]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

  • Purity Assessment: Confirm the purity of the recrystallized material to be >98% by High-Performance Liquid Chromatography (HPLC) and characterize its identity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization Screening: A Multi-pronged Approach

The solubility of sulfonamides can be influenced by a variety of factors, including solvent polarity, pH, and temperature. A comprehensive screening of these parameters is essential.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, inducing crystallization. While more common for macromolecules, this can be adapted for small molecules.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface can lead to crystal growth.

Protocol 2: Crystallization Screening for Analog-A

  • Solvent Selection: Prepare saturated or near-saturated solutions of Analog-A in a range of solvents with varying polarities (e.g., acetone, acetonitrile, dichloromethane, ethanol, methanol, ethyl acetate, toluene).

  • Screening Setup:

    • For slow evaporation , dispense 0.5-1.0 mL of each solution into separate, clean vials. Cover the vials with a film (e.g., Parafilm®) and pierce a few small holes with a needle.

    • For solvent/anti-solvent diffusion , place 0.5 mL of a solution of Analog-A (e.g., in acetone) into a small vial. Carefully layer 0.5 mL of an anti-solvent (e.g., hexane or water) on top.

  • Incubation: Store the crystallization experiments in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Regularly inspect the experiments under a microscope for the formation of single crystals. This may take several days to weeks.

Part 2: The Diffraction Experiment - Capturing the Blueprint

Once a suitable crystal is obtained, the next phase is to collect the X-ray diffraction data. This involves mounting the crystal, exposing it to a focused X-ray beam, and recording the resulting diffraction pattern.[5]

Crystal Mounting and Cryo-protection

For data collection, a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) is selected.[6] Small molecule crystals are often mounted on a loop or a glass fiber using a cryo-protectant oil to both secure the crystal and protect it from radiation damage and ice formation during data collection at low temperatures (typically 100 K).[3]

Protocol 3: Crystal Mounting

  • Crystal Selection: Under a microscope, select a crystal with sharp edges and no visible cracks or defects.

  • Mounting: Using a cryo-loop of appropriate size, carefully scoop the crystal from the mother liquor.

  • Cryo-protection: Briefly pass the crystal through a cryo-protectant oil (e.g., Paratone-N) to coat its surface.

  • Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (100 K) on the diffractometer. This rapid cooling vitrifies the surrounding solvent, preventing the formation of crystalline ice which would produce unwanted diffraction spots.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible.[8] Modern diffractometers with area detectors can measure hundreds of reflections simultaneously.[5]

Key Considerations for Data Collection:

  • X-ray Source: The choice of X-ray source (e.g., a home-source rotating anode or a synchrotron) will impact the intensity of the diffraction and the time required for data collection.

  • Exposure Time: The exposure time per frame should be optimized to achieve good signal-to-noise for weaker reflections without overloading the detector with strong reflections.

  • Crystal Rotation: To collect a complete dataset, the crystal is rotated through a specific angular range (often 180° or more) while diffraction images are continuously recorded.[3]

Protocol 4: Single-Crystal X-ray Data Collection

  • Instrument Setup: Mount the cryo-cooled crystal on the goniometer of the diffractometer.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the crystal symmetry, the data collection software will calculate an optimal strategy to ensure high completeness and redundancy of the data.

  • Data Acquisition: Execute the full data collection run. Monitor the diffraction images for any signs of crystal decay or ice ring formation.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption and crystal decay) to produce a final reflection file.

Part 3: From Data to Structure - The Computational Workflow

With a processed reflection file in hand, the next stage is to solve the crystal structure and refine the atomic model. This is a computationally intensive process that relies on specialized software.[9]

Crystallography_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Refinement->Structure_Refinement Iterative Cycles Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition Final Structure

Structure Solution: Unveiling the Initial Model

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phase information is lost. For small molecules, "direct methods" are powerful computational techniques that can solve the phase problem and generate an initial electron density map.[3] This map reveals the positions of the atoms in the crystal.

Structure Refinement: Honing the Atomic Model

The initial atomic model obtained from structure solution is then refined to improve its agreement with the experimental diffraction data.[10][11] This is an iterative process where the atomic coordinates, displacement parameters (which account for thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Protocol 5: Structure Solution and Refinement

  • Software: Utilize a crystallographic software suite such as SHELX, Olex2, or CRYSTALS.

  • Structure Solution: Employ direct methods to solve the phase problem and generate an initial atomic model.

  • Model Building: Inspect the initial model and the electron density map to identify and assign all non-hydrogen atoms.

  • Iterative Refinement:

    • Perform cycles of least-squares refinement to optimize the atomic positions and isotropic displacement parameters.

    • Introduce anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until the model converges (i.e., the shifts in atomic parameters are negligible).

  • Refinement Statistics: Monitor key refinement statistics, such as the R-factor (R1) and the weighted R-factor (wR2), which indicate the agreement between the model and the data. Goodness-of-fit (GooF) should be close to 1.0.

Table 1: Hypothetical Crystallographic Data and Refinement Statistics for Analogs

ParameterAnalog-AAnalog-B
Chemical FormulaC₁₆H₁₅N₃O₂SC₁₇H₁₇N₃O₃S
Formula Weight329.38359.41
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.123(4)8.456(2)
b (Å)15.456(6)12.789(5)
c (Å)11.234(5)16.123(7)
β (°)98.76(3)90
Volume (ų)1734.5(12)1745.6(10)
Z44
Reflections Collected1567818976
Unique Reflections34564123
R_int0.0450.038
Final R1 [I > 2σ(I)]0.0420.035
wR2 (all data)0.1150.098
Goodness-of-Fit (GooF)1.051.02

Part 4: Ensuring Scientific Integrity - Validation and Deposition

A solved and refined crystal structure must be rigorously validated to ensure its quality and accuracy before publication or use in further studies.[12]

Structure Validation

Validation involves checking for geometric consistency (bond lengths, angles, etc.), the reasonableness of atomic displacement parameters, and the absence of significant unmodeled electron density.[13][14] The checkCIF routine, often integrated into refinement software, provides a comprehensive validation report, highlighting any potential issues as ALERTS.[12]

Key Validation Checks:

  • Geometric Parameters: Are bond lengths and angles within expected ranges? The Cambridge Structural Database (CSD) can be used to compare the geometry with that of related structures.[15][16]

  • Atomic Displacement Parameters (ADPs): Are the ellipsoids representing thermal motion reasonably shaped and sized?

  • Difference Electron Density Map: Are there any large positive or negative peaks in the final difference map, which would indicate missing atoms or errors in the model?

Validation_Logic Refined_Model Refined Crystal Structure Validation_Checks Validation Checks (e.g., checkCIF) Refined_Model->Validation_Checks Alerts Review ALERTS Validation_Checks->Alerts Issues Found Validated_Structure Validated Structure Validation_Checks->Validated_Structure No Major Issues Revise_Model Revise and Re-refine Model Alerts->Revise_Model Revise_Model->Refined_Model

Data Deposition

To ensure the transparency and reproducibility of scientific findings, it is standard practice to deposit the final crystallographic data (including the coordinate file, structure factor file, and a comprehensive CIF file) into a public database. For small molecules, the primary repository is the Cambridge Structural Database (CSD).[17]

Protocol 6: Structure Validation and Deposition

  • Generate CIF: Create a Crystallographic Information File (CIF) from the refinement software. This file contains all the necessary information about the crystal, data collection, and the refined model.

  • Run checkCIF: Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service.

  • Address ALERTS: Carefully review the checkCIF report and address any ALERTS. This may involve further refinement, correction of errors, or providing a justification for any unusual structural features.

  • Deposit Data: Once the structure is fully validated, deposit the data with the Cambridge Crystallographic Data Centre (CCDC) to be included in the CSD.

Conclusion: From Structure to Function

The determination of the crystal structure of 4-(1H-pyrrol-1-yl)benzenesulfonamide analogs is a powerful tool in drug discovery. The precise atomic coordinates obtained through this rigorous process provide a detailed understanding of the molecule's conformation and its potential interactions with biological targets. This structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of more potent and selective drug candidates. By adhering to the detailed protocols and validation standards outlined in this guide, researchers can ensure the generation of high-quality, reliable crystallographic data that will accelerate the development of novel therapeutics.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • McCabe, E. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Narayana, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • RCSB PDB. (n.d.). Deposition Resources. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Pharmaceuticals. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Londoño-Lemos, M. E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLOS ONE. Retrieved from [Link]

  • wwPDB. (n.d.). Processing Procedures and Policies. Retrieved from [Link]

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  • Kolyamshin, O. A., et al. (2024). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Day, G. M. (2015). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design. Retrieved from [Link]

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  • Ferrer, J.-L. (2014). X-ray crystallography: Data collection strategies and resources. ResearchGate. Retrieved from [Link]

  • Minor, W., et al. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Retrieved from [Link]

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  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the In Vivo Formulation of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

Introduction: Navigating the Preclinical Formulation of a Poorly Soluble Compound In the realm of drug discovery and development, the successful in vivo evaluation of a novel chemical entity is paramount. However, a sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Poorly Soluble Compound

In the realm of drug discovery and development, the successful in vivo evaluation of a novel chemical entity is paramount. However, a significant number of promising compounds, such as "4-(1H-Pyrrol-1-yl)benzenesulfonamide," exhibit poor aqueous solubility, which can severely hinder their absorption and bioavailability, leading to inaccurate pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies. The causality behind each experimental choice is elucidated to empower the researcher with a robust, self-validating formulation strategy.

At the outset of any preclinical formulation development, a thorough characterization of the active pharmaceutical ingredient's (API) physicochemical properties is critical.[1] These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), dictate the most effective formulation strategy. In the absence of experimentally determined values for "4-(1H-Pyrrol-1-yl)benzenesulfonamide," in silico prediction tools serve as an invaluable starting point.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A deep understanding of the molecule's intrinsic properties is the first and most critical step in designing a successful in vivo formulation.[1] For "4-(1H-Pyrrol-1-yl)benzenesulfonamide" (CAS: 5438-30-2), the initial phase of development should focus on determining the parameters outlined in the table below. While experimental determination is the gold standard, high-quality predicted values can guide the initial formulation screening, a common practice when the amount of available API is limited.[1]

PropertyPredicted/Experimental ValueSignificance in Formulation Development
Molecular Weight 222.26 g/mol Influences diffusion and absorption characteristics.
Aqueous Solubility Predicted: LowThe primary challenge to address. Dictates the need for solubility enhancement techniques.
LogP (Lipophilicity) Predicted: Moderately HighA high logP suggests good membrane permeability but poor aqueous solubility. Guides the selection of lipid-based or co-solvent systems.
pKa (Ionization) Predicted: Acidic (due to sulfonamide)Determines the extent of ionization at physiological pH, which in turn affects solubility and permeability.
Melting Point Predicted: HighA high melting point can correlate with low solubility due to strong crystal lattice energy.

Note: Predicted values should be obtained using reputable software such as ACD/Percepta or OSIRIS Property Explorer.

Part 2: Strategic Formulation Approaches for Poorly Soluble Compounds

Based on the predicted physicochemical profile of "4-(1H-Pyrrol-1-yl)benzenesulfonamide" (low solubility, moderate to high lipophilicity), several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[2] The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.[3]

Workflow for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

Formulation_Strategy A Physicochemical Characterization (Predicted & Experimental) C Initial Formulation Screening A->C B Define Study Parameters (Route, Dose, Species) B->C D Solution (Co-solvents, pH adjustment, Cyclodextrins) C->D Select appropriate starting points E Suspension (Micronization, Wetting agents) C->E Select appropriate starting points F Lipid-Based Formulation (SEDDS) C->F Select appropriate starting points G Amorphous Solid Dispersion C->G Select appropriate starting points H Characterization & Stability Testing D->H E->H F->H G->H I In Vivo Study H->I

Caption: Formulation strategy selection workflow.

Part 3: Detailed Protocols for Formulation Preparation

The following protocols provide step-by-step methodologies for preparing different types of formulations suitable for "4-(1H-Pyrrol-1-yl)benzenesulfonamide."

Protocol 1: Co-Solvent Based Solution for Oral or Intravenous Administration

This approach is often the simplest and quickest for early-stage in vivo studies, provided the compound exhibits sufficient solubility in a biocompatible co-solvent system.[4]

Rationale: Co-solvents increase the solubility of a lipophilic compound by reducing the polarity of the aqueous vehicle. For intravenous administration, the final formulation must be a clear solution, free of particulates.[]

Materials:

  • "4-(1H-Pyrrol-1-yl)benzenesulfonamide"

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile filters (0.22 µm) for IV formulations

Procedure:

  • Solubility Screening: In small-scale tests, determine the solubility of the compound in various individual and mixed solvent systems (e.g., 10% DMSO/40% PEG400/50% Saline).

  • Vehicle Preparation: Based on the solubility screen, prepare the desired co-solvent vehicle. For example, to prepare a 10% DMSO, 40% PEG400, 50% Saline vehicle, mix 1 part DMSO with 4 parts PEG400, and then add 5 parts Saline.

  • Compound Dissolution: Weigh the required amount of "4-(1H-Pyrrol-1-yl)benzenesulfonamide" and add it to the prepared vehicle.

  • Sonication/Vortexing: Gently vortex and/or sonicate the mixture until the compound is completely dissolved. Avoid excessive heating.[3]

  • pH Adjustment (if necessary): Measure the pH of the final formulation. If required, adjust to a physiologically compatible range (typically pH 6.5-7.5 for IV) using dilute HCl or NaOH.

  • Sterile Filtration (for IV): If for intravenous administration, filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Final Inspection: Visually inspect the solution for any undissolved particles or precipitation.

Protocol 2: Aqueous Suspension for Oral Administration

If the required dose cannot be achieved in a solution, a suspension is a viable alternative for oral dosing.[3] Particle size reduction is a key factor in improving the dissolution rate of a suspension.

Rationale: A suspension consists of the solid drug particles dispersed in an aqueous vehicle. Wetting agents are crucial to ensure uniform dispersion of the hydrophobic drug particles. Suspending agents are used to increase the viscosity of the vehicle and prevent rapid settling of the particles.

Materials:

  • "4-(1H-Pyrrol-1-yl)benzenesulfonamide" (micronized, if possible)

  • Wetting agent (e.g., 0.5% Tween® 80 or Polysorbate 80)

  • Suspending agent (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl methylcellulose (HPMC))

  • Purified water

Procedure:

  • Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent in water. This may require gentle heating and stirring. Allow the solution to cool to room temperature. Then, add and dissolve the wetting agent.

  • Particle Wetting: In a mortar, add the weighed amount of "4-(1H-Pyrrol-1-yl)benzenesulfonamide". Add a small amount of the vehicle containing the wetting agent and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or triturating to form a uniform suspension.

  • Homogenization (Optional): For a more uniform and stable suspension, the mixture can be homogenized using a suitable homogenizer.

  • Final Concentration Check: If possible, confirm the concentration of the active ingredient in the final suspension.

  • Storage and Dosing: Store the suspension in a well-closed container, protected from light. Shake well before each administration to ensure uniform dosing.

Protocol 3: Cyclodextrin-Based Formulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.

Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug molecule, while the hydrophilic exterior interacts with water, leading to enhanced solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their safety and high aqueous solubility.

Materials:

  • "4-(1H-Pyrrol-1-yl)benzenesulfonamide"

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Purified water or a suitable buffer

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin in water or buffer at a concentration typically ranging from 10% to 40% (w/v).

  • Complexation: Gradually add the weighed "4-(1H-Pyrrol-1-yl)benzenesulfonamide" to the cyclodextrin solution while stirring or vortexing.

  • Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 24-48 hours) under continuous stirring at a controlled temperature to facilitate the formation of the inclusion complex.

  • Clarity Check: After equilibration, visually inspect the solution for clarity. If undissolved particles remain, the solubility limit in that cyclodextrin concentration has been reached. The solution can be filtered or centrifuged to remove excess solid for a clear solution.

  • pH and Osmolality Adjustment: Measure and adjust the pH and osmolality to be compatible with the intended route of administration.

  • Sterile Filtration (if required): For parenteral administration, filter the final solution through a 0.22 µm sterile filter.

Part 4: Stability and Characterization of the Formulation

Once a suitable formulation has been prepared, its stability must be assessed to ensure that the drug remains in its intended state (dissolved or suspended) and does not degrade over the duration of the study.

Key Stability and Characterization Parameters:

ParameterMethodAcceptance Criteria
Visual Appearance Visual inspectionClear solution or uniform suspension, free of precipitation or aggregation.
pH pH meterWithin a physiologically acceptable range (e.g., 6.0-8.0).
Drug Concentration (Potency) HPLC-UV90-110% of the target concentration.
Purity/Degradation Products HPLC-UVNo significant increase in degradation products over the study period.
Particle Size (for suspensions) Laser DiffractionConsistent particle size distribution.

Short-Term Stability Protocol:

  • Prepare the final formulation.

  • Store aliquots of the formulation at different conditions (e.g., room temperature and 2-8°C).

  • Analyze the samples for the parameters listed above at various time points (e.g., 0, 4, 8, and 24 hours).

  • The formulation is considered stable if the results remain within the acceptance criteria for the intended duration of use.

Part 5: In Vivo Administration Considerations

The choice of administration route and dosing volume are critical for the successful execution of in vivo studies and must be appropriate for the animal species being used.[3]

SpeciesOral (gavage) Volume (mL/kg)Intravenous (bolus) Volume (mL/kg)
Mouse 105
Rat 105

Note: These are general guidelines; consult your institution's IACUC guidelines for specific recommendations.

Workflow for In Vivo Formulation and Dosing:

InVivo_Workflow A Select Lead Formulation B Conduct Short-Term Stability Study A->B C Prepare Dosing Formulation B->C If stable D Verify Concentration and Appearance C->D E Animal Dosing (Correct volume/kg) D->E F Sample Collection (Pharmacokinetics) E->F

Caption: Workflow for in vivo formulation and dosing.

Conclusion: A Pathway to Reliable In Vivo Data

The formulation of a poorly soluble compound like "4-(1H-Pyrrol-1-yl)benzenesulfonamide" for in vivo studies requires a systematic and scientifically-driven approach. By first understanding the physicochemical properties of the molecule, either through experimental data or reliable in silico predictions, researchers can select and develop an appropriate formulation strategy. The protocols and workflows provided in this guide offer a robust framework for preparing solutions, suspensions, and cyclodextrin-based formulations, as well as for ensuring their stability and suitability for in vivo administration. Adherence to these principles will ultimately lead to more reliable and reproducible preclinical data, which is essential for the successful advancement of new therapeutic candidates.

References

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Paal-Knorr synthesis of "4-(1h-Pyrrol-1-yl)benzenesulfonamide"

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, with the Paal-Knorr pyrrole synthesis for this specific target. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr synthesis and why is it used for this molecule?

The Paal-Knorr synthesis is a classic and highly effective method for constructing substituted pyrroles, furans, and thiophenes.[1] For pyrroles, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2] This method is valued for its simplicity and efficiency in forming the pyrrole ring from readily available precursors.[3] For the synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide, the reaction condenses 4-aminobenzenesulfonamide with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.[4][5]

Q2: What is a realistic yield for this specific synthesis?

While the general Paal-Knorr synthesis can offer yields above 60%, the specific yield for 4-(1H-Pyrrol-1-yl)benzenesulfonamide can vary significantly based on the chosen conditions.[3] The starting amine, 4-aminobenzenesulfonamide, has an electron-withdrawing sulfonamide group, which decreases the nucleophilicity of the amino group. This can make the reaction more sluggish compared to reactions with more electron-rich amines, potentially leading to lower yields if conditions are not optimized. Published procedures for analogous compounds report a wide range of yields, so anything from moderate to high (40-80%) could be considered successful, depending on the scale and purity.

Q3: What are the most critical parameters affecting the yield in this reaction?

The three most critical factors are:

  • Catalyst and pH Control: The reaction is acid-catalyzed, but excessive acidity (pH < 3) can lead to the preferential formation of furan as a byproduct and protonation of the amine, which deactivates it.[2]

  • Purity of Starting Materials: Impurities in either the 4-aminobenzenesulfonamide or the 2,5-dimethoxytetrahydrofuran can introduce competing side reactions.

  • Temperature and Reaction Time: While heat is often required, prolonged exposure to high temperatures, especially under harsh acidic conditions, can lead to degradation of the starting materials or the desired product.[3]

Core Reaction Mechanism: Visualized

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][6]

Paal_Knorr_Mechanism Start 4-Aminobenzenesulfonamide + 2,5-Dimethoxytetrahydrofuran Hydrolysis Succinaldehyde (in situ from 2,5-DMTHF) Start->Hydrolysis + H₂O, H⁺ Hemiaminal Hemiaminal Intermediate Hydrolysis->Hemiaminal Amine Attack (on one C=O) Cyclized Cyclized Dihydroxy Intermediate Hemiaminal->Cyclized Intramolecular Attack (Rate-Determining Step) Product 4-(1H-Pyrrol-1-yl)benzenesulfonamide Cyclized->Product - 2H₂O (Dehydration)

Caption: Paal-Knorr reaction mechanism for the target synthesis.

Troubleshooting Guide: Low Yield Diagnosis

This guide addresses specific experimental issues in a question-and-answer format to help you pinpoint the cause of low yields.

Problem 1: My reaction is very slow or stalls, with significant unreacted 4-aminobenzenesulfonamide remaining.

  • Potential Cause 1: Insufficient Catalyst Activity or Incorrect pH.

    • The Chemistry: The initial attack of the amine on the carbonyl is a key step that requires catalysis. Glacial acetic acid is a common and effective catalyst.[4] However, if the medium is not acidic enough, the reaction will be slow. Conversely, if it's too acidic, the amine is protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction. The electron-withdrawing nature of the sulfonamide group already reduces the amine's basicity, making proper pH control crucial.

    • Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC). If you see a persistent spot for 4-aminobenzenesulfonamide with little product formation over an extended period, catalyst/pH issues are likely.

    • Solution:

      • Ensure Anhydrous Acetic Acid: Use glacial acetic acid as both a catalyst and co-solvent as it provides the ideal weakly acidic environment.[4]

      • Alternative Catalysts: For sensitive substrates or if acetic acid is not effective, consider milder Lewis acid catalysts. A catalytic amount of iron(III) chloride in water has been shown to be effective and is environmentally benign.[5] Other metal triflates can also be employed, sometimes under solvent-free conditions.[7]

  • Potential Cause 2: Low Reaction Temperature.

    • The Chemistry: The cyclization and dehydration steps of the Paal-Knorr synthesis have significant activation energy barriers. While excessive heat can be detrimental, insufficient thermal energy will result in a sluggish reaction.

    • Diagnosis: If the reaction is clean (few byproducts on TLC) but slow at a lower temperature, it is likely temperature-limited.

    • Solution: Most protocols recommend running the reaction at reflux.[4] For the common solvent system of p-dioxane and glacial acetic acid, this corresponds to a temperature of approximately 100-110 °C. Ensure your heating apparatus is calibrated and maintaining the target temperature.

Problem 2: My overall yield is low, and the crude product shows multiple spots on TLC, suggesting significant byproduct formation.

  • Potential Cause 1: Furan Byproduct Formation.

    • The Chemistry: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed self-condensation and dehydration to form a furan, competing directly with the desired pyrrole synthesis.[2]

    • Diagnosis: Furan byproducts are often less polar than the desired sulfonamide product. They can be identified by comparing the crude reaction mixture to a reaction run without the amine. Characterization of the isolated byproduct by NMR or MS will confirm its identity.

    • Solution: Avoid strong mineral acids (e.g., HCl, H₂SO₄). Stick to weak acids like acetic acid. If furan formation persists, consider using an even milder catalytic system, such as ytterbium(III) triflate or scandium(III) triflate.[7]

  • Potential Cause 2: Starting Material Degradation or Polymerization.

    • The Chemistry: Succinaldehyde, formed in situ, is prone to polymerization, especially under heating. Likewise, prolonged heating in acid can degrade the sulfonamide starting material.[1][3]

    • Diagnosis: The appearance of a dark, tarry consistency in the reaction mixture and baseline streaking on the TLC plate are classic indicators of polymerization and degradation.

    • Solution:

      • Control Reaction Time: Do not extend the reflux time unnecessarily. Monitor the reaction by TLC and stop it once the consumption of the limiting reagent has plateaued.

      • Use a Stable Precursor: 2,5-Dimethoxytetrahydrofuran is generally preferred over succinaldehyde itself as it generates the dicarbonyl slowly in situ, keeping its instantaneous concentration low and minimizing polymerization.

      • Microwave Synthesis: Consider microwave-assisted synthesis. This technique can dramatically reduce reaction times from many hours to minutes, minimizing the temporal window for degradation.[2]

Problem 3: The reaction appears to go to completion, but I lose most of the product during work-up and purification.

  • Potential Cause 1: Improper pH for Product Precipitation.

    • The Chemistry: The product, 4-(1H-Pyrrol-1-yl)benzenesulfonamide, contains a sulfonamide N-H proton that is weakly acidic. In a basic medium, it can be deprotonated to form a water-soluble salt. The pyrrole nitrogen is very weakly basic. The work-up often involves an aqueous quench.

    • Diagnosis: If the aqueous layer after quenching and extraction remains colored or if you get a very low amount of precipitate, your product may be solubilized.

    • Solution: A published work-up procedure involves pouring the reaction mixture into ice-water and then acidifying with dilute HCl to a pH of ~2-3 to ensure the sulfonamide is fully protonated and minimally soluble.[4] After pouring the reaction into water, check the pH and carefully adjust with 1M HCl until precipitation is maximized.

  • Potential Cause 2: Inefficient Extraction or Crystallization.

    • The Chemistry: The choice of solvents for extraction and crystallization is critical for recovery. The product has moderate polarity.

    • Diagnosis: Low recovery after extraction or obtaining only a small amount of crystals from a large volume of mother liquor points to solubility issues.

    • Solution:

      • Extraction: If the product does not precipitate cleanly, extraction may be necessary. Use a solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete removal from the aqueous phase.

      • Crystallization: Ethanol is a reported solvent for crystallization.[4] If the product is too soluble in pure ethanol, try a mixed solvent system like ethanol/water or ethanol/hexane. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add the anti-solvent (water or hexane) until turbidity persists, then allow it to cool slowly.

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Crude Reaction (TLC, ¹H NMR) Start->Analysis UnreactedSM High % of Unreacted Starting Material? Analysis->UnreactedSM Byproducts Significant Byproduct Formation? Analysis->Byproducts WorkupLoss Good Conversion, Low Isolated Yield? Analysis->WorkupLoss UnreactedSM->Byproducts No Sol_Catalyst Check Catalyst/pH. Increase Temperature. UnreactedSM->Sol_Catalyst Yes Sol_Purity Verify Starting Material Purity. UnreactedSM->Sol_Purity Yes Byproducts->WorkupLoss No Sol_Conditions Use Milder Acid. Reduce Reaction Time. Consider Microwave. Byproducts->Sol_Conditions Yes Sol_Workup Optimize Precipitation pH. Refine Extraction/ Crystallization Solvents. WorkupLoss->Sol_Workup Yes Success Improved Yield WorkupLoss->Success No Sol_Catalyst->Success Sol_Purity->Success Sol_Conditions->Success Sol_Workup->Success

Caption: A systematic workflow for troubleshooting low product yield.

Recommended Experimental Protocol

This protocol is based on a reported synthesis for analogous structures and incorporates best practices discussed in this guide.[4]

Materials:

  • 4-Aminobenzenesulfonamide

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • p-Dioxane

  • 1M Hydrochloric Acid

  • Ethanol (for crystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzenesulfonamide (1.0 eq).

  • Add p-dioxane and glacial acetic acid (e.g., in a 1:1 or 2:1 ratio, ensuring all solids are dissolved upon heating).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water, stirring vigorously.

  • Acidify the aqueous suspension to pH ~2-3 using 1M HCl. Stir for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acid and salts.

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 4-(1H-Pyrrol-1-yl)benzenesulfonamide.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Key Consideration
Amine Substrate 4-AminobenzenesulfonamideEnsure high purity (>98%). Less nucleophilic due to -SO₂NH₂ group.
Dicarbonyl Source 2,5-DimethoxytetrahydrofuranStable precursor, generates reactive succinaldehyde in situ.
Solvent p-Dioxane / Glacial Acetic AcidAcetic acid serves as both co-solvent and weak acid catalyst.[4]
Catalyst Glacial Acetic Acid (intrinsic)Provides optimal weakly acidic conditions to avoid furan formation.[2]
Temperature Reflux (~100-110 °C)Provides sufficient energy for cyclization and dehydration steps.
Reaction Time 12-24 hoursMonitor by TLC to avoid prolonged heating and degradation.[1]
Work-up pH ~2-3Ensures complete precipitation of the sulfonamide product.[4]

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 584-638. [Link]

  • Wikipedia. (2023, December 29). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Poczta, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1195. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Curti, C., et al. (2014). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Molecules, 19(10), 16936-16953. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(1h-Pyrrol-1-yl)benzenesulfonamide in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of "4-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" when prepared and stored as a stock solution in Dimethyl Sulfoxide (DMSO). As your dedicated support partner, our goal is to equip you with the scientific rationale and practical tools to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Compound and the Solvent

"4-(1h-Pyrrol-1-yl)benzenesulfonamide" is a molecule of interest in various research applications. Its structure, featuring a benzenesulfonamide core linked to a pyrrole ring, presents specific chemical characteristics that warrant careful consideration during handling and storage. DMSO is a powerful and widely used polar aprotic solvent, prized for its ability to dissolve a broad range of compounds. However, its reactive nature, particularly its ability to act as an oxidant, and its hygroscopic properties can sometimes lead to compound instability over time. This guide will delve into these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" DMSO stock solutions.

Q1: What is the recommended solvent for preparing stock solutions of 4-(1h-Pyrrol-1-yl)benzenesulfonamide?

For most in vitro biological assays, high-purity, anhydrous DMSO is the recommended solvent due to its excellent solubilizing power for a wide array of small molecules, including sulfonamides. Ensure you are using a grade of DMSO suitable for your specific application (e.g., cell culture grade, molecular biology grade).

Q2: What are the optimal storage conditions for my DMSO stock solution?

To maximize the shelf-life of your "4-(1h-Pyrrol-1-yl)benzenesulfonamide" stock solution, we recommend the following:

  • Storage Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes upon preparation.[1][2]

  • Inert Atmosphere: While not always necessary for short-term storage, for extended periods, storing aliquots under an inert gas like argon or nitrogen can offer additional protection against oxidation.

  • Light Protection: Store aliquots in amber vials or otherwise protected from light to prevent potential photodegradation.

Q3: How long can I expect my stock solution to be stable?

The stability of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" in DMSO has not been extensively reported in the literature. While many compounds are stable for months to years under ideal conditions, the actual stability depends on factors such as DMSO purity, water content, storage temperature, and exposure to light and air. We strongly recommend performing a stability study under your specific laboratory conditions. A detailed protocol for such a study is provided in this guide. General guidelines suggest that in-solvent stocks at -80°C can be stable for at least six months, and at -20°C for one month, but this should be empirically verified.[1]

Q4: I noticed a precipitate in my stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Visually inspect the solution to ensure it is clear before use. If the precipitate does not redissolve, it could indicate degradation or lower than expected solubility. In such cases, it is advisable to prepare a fresh stock solution at a lower concentration.

Troubleshooting Guide: Addressing Experimental Issues

This section provides a more in-depth, problem-oriented approach to stability issues you might encounter during your research.

Problem 1: I'm observing a gradual decrease in the biological activity of my compound over time.

A decline in potency is a classic indicator of compound degradation. Let's explore the potential causes and solutions.

  • Potential Cause A: Hydrolytic Degradation of the Sulfonamide Moiety. The sulfonamide group, while generally stable, can undergo hydrolysis, particularly in the presence of water and acidic or basic conditions.[3][4] DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. This water content can facilitate the cleavage of the sulfur-nitrogen bond.

    • Troubleshooting Steps:

      • Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.

      • Proper Handling: Minimize the time the DMSO container and your stock solution vials are open to the atmosphere.

      • Inert Gas: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas (argon or nitrogen) before sealing.

      • pH Considerations: Be mindful of the pH of your final assay buffer. While sulfonamides are generally more stable at neutral to alkaline pH, extreme pH values can accelerate hydrolysis.[3][4]

  • Potential Cause B: Oxidation. DMSO itself can act as a mild oxidant, and its degradation can produce reactive species.[5][6][7] While less common under standard storage conditions, certain functional groups can be susceptible to oxidation.

    • Troubleshooting Steps:

      • Deoxygenated DMSO: For highly sensitive compounds, using DMSO that has been deoxygenated by sparging with an inert gas may be beneficial.

      • Storage under Inert Gas: As mentioned, storing aliquots under an inert atmosphere will minimize exposure to oxygen.

  • Potential Cause C: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce atmospheric moisture into your stock solution, increasing the likelihood of hydrolysis.[2]

    • Troubleshooting Steps:

      • Single-Use Aliquots: This is the most effective way to mitigate issues related to freeze-thaw cycles.[1] Prepare aliquots of a volume that you will use in a single experiment.

Troubleshooting Workflow

troubleshooting_workflow start Decreased Biological Activity Observed check_storage Review Storage & Handling Procedures start->check_storage is_aliquoted Was the stock aliquoted? check_storage->is_aliquoted aliquot_now Prepare fresh stock and aliquot into single-use volumes. is_aliquoted->aliquot_now No check_dmso Assess DMSO Quality is_aliquoted->check_dmso Yes aliquot_now->check_dmso is_anhydrous Is the DMSO anhydrous and high-purity? check_dmso->is_anhydrous use_new_dmso Use fresh, anhydrous, high-purity DMSO. is_anhydrous->use_new_dmso No run_qc Perform QC on Stock Solution (e.g., LC-MS) is_anhydrous->run_qc Yes use_new_dmso->run_qc degradation_peaks Are degradation peaks present? run_qc->degradation_peaks fresh_stock Prepare fresh stock solution and re-test. degradation_peaks->fresh_stock Yes end Issue Resolved degradation_peaks->end No stability_study Consider a formal stability study. fresh_stock->stability_study stability_study->end

Caption: Troubleshooting workflow for decreased compound activity.

Problem 2: I see new peaks appearing in my LC-MS analysis of the stock solution over time.

The appearance of new peaks is a direct indication of compound degradation or the formation of impurities.

  • Hypothesized Degradation Pathway: Based on the structure of "4-(1h-Pyrrol-1-yl)benzenesulfonamide," a likely non-enzymatic degradation pathway in an aqueous DMSO solution is the hydrolysis of the sulfonamide bond. This would result in the formation of 4-(1H-pyrrol-1-yl)aniline and benzenesulfonic acid.

    degradation_pathway cluster_main Hypothesized Hydrolytic Degradation cluster_products Degradation Products parent 4-(1h-Pyrrol-1-yl)benzenesulfonamide product1 4-(1H-pyrrol-1-yl)aniline parent->product1 + H2O (in DMSO) product2 Benzenesulfonic Acid parent->product2 + H2O (in DMSO)

    Caption: Hypothesized hydrolytic degradation of the parent compound.

  • Troubleshooting and Confirmation:

    • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the purity of your stock solution over time.[1][8][9][10]

    • Peak Identification: If new peaks are observed, use LC-MS to determine their mass-to-charge ratio (m/z). Compare these masses to the expected masses of potential degradation products (e.g., 4-(1H-pyrrol-1-yl)aniline).

    • Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study. Briefly expose a sample of the stock solution to harsh conditions (e.g., elevated temperature, acidic or basic conditions) to accelerate degradation and enhance the signal of the degradation products for easier identification.

Experimental Protocol: Assessing the Stability of 4-(1h-Pyrrol-1-yl)benzenesulfonamide in DMSO

This protocol provides a framework for conducting a stability study in your own laboratory.

Objective: To determine the stability of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" in DMSO under various storage conditions over a defined period.

Materials:

  • "4-(1h-Pyrrol-1-yl)benzenesulfonamide" solid compound

  • Anhydrous, high-purity DMSO

  • Amber glass or polypropylene vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" to prepare a concentrated stock solution (e.g., 10 mM).

    • Dissolve the compound in the appropriate volume of anhydrous DMSO in a volumetric flask. Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested.

    • Prepare aliquots for analysis at time zero (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze the T=0 sample immediately after preparation to establish the initial purity.

    • Analyze all samples by a validated, stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • A common threshold for stability is retaining ≥90% of the initial concentration.

    • Plot the percentage of the parent compound remaining versus time for each storage condition.

Summary of Recommended Storage Conditions

Storage ConditionTemperatureDurationConsiderations
Short-Term 4°C< 1 weekProne to water absorption; not ideal.
Medium-Term -20°C1-3 monthsStandard for many labs; ensure proper sealing.[1]
Long-Term -80°C> 3 monthsOptimal for preserving compound integrity.[1]

Conclusion

Ensuring the stability of your "4-(1h-Pyrrol-1-yl)benzenesulfonamide" DMSO stock solutions is paramount for the validity and reproducibility of your research. By understanding the potential degradation pathways, implementing best practices for storage and handling, and empirically verifying stability under your specific laboratory conditions, you can mitigate the risks of compound instability. This guide provides a comprehensive framework to achieve these goals. For further assistance, please do not hesitate to contact our technical support team.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available from: [Link]

  • Li, D., Yang, Y., Zhang, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31, 23456–23470. Available from: [Link]

  • Suzhou Yacoo Science Co., Ltd. (2025). Application of DMSO as "oxidant" in organic synthesis! Yacoo. Available from: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Available from: [Link]

  • Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. Available from: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104. Available from: [Link]

  • Consensus. (n.d.). Role of DMSO in sulfur-related organic reactions. Consensus. Available from: [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available from: [Link]

  • Horwath, K. L., & T. L. T. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(5), 1037-1064.
  • Zare, M., Mahmoodi, N. O., & Yahyazadeh, A. (2017). Synthesis and characterization of novel pyrrole derivatives and their applications. Journal of the Iranian Chemical Society, 14(10), 2245-2252.
  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available from: [Link]

  • Cui, H. L., et al. (2019). HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 84(15), 9494-9503.
  • Iqbal, J., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3546-3561.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Wang, Y., et al. (2020). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 11, 1533.
  • Woolven, J., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5995-6005.
  • Chemistry For Everyone. (2024). What Is DMSO In Organic Chemistry?. YouTube. Available from: [Link]

  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435.
  • Quora. (2015). How does DMSO act on organic compounds?. Quora. Available from: [Link]

  • All 'bout Chemistry. (2021). Reactions of Pyrrole. YouTube. Available from: [Link]

  • Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Journal of Sulfur Chemistry, 44(3), 303-312.
  • Sumalatha, M., & Kumar, A. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10), 102-114.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1003-1009.
  • Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 88, 129290.
  • Pérez, S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 27(11), 1009-1021.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the metabolic stability of 4-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the metabolic stability of 4-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to navigate the challenges of optimizing the metabolic profile of this important chemical scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of 4-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives, providing a foundational understanding for your experimental design.

Q1: What are the primary metabolic liabilities of the 4-(1H-Pyrrol-1-yl)benzenesulfonamide scaffold?

A1: The 4-(1H-Pyrrol-1-yl)benzenesulfonamide scaffold presents two primary regions susceptible to metabolic degradation. The pyrrole ring is prone to oxidation, particularly at the carbons adjacent to the nitrogen, which can be mediated by Cytochrome P450 (CYP) enzymes.[1] This can lead to the formation of epoxides and subsequent ring opening.[1] The unsubstituted benzene ring of the benzenesulfonamide moiety is also a "structural alert" for oxidation via epoxidation.[2]

Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of these derivatives?

A2: While specific CYP involvement is derivative-dependent, the major drug-metabolizing CYP enzymes in the liver, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are the most probable contributors to the oxidative metabolism of this scaffold.[3][4] These enzymes are responsible for the metabolism of over 90% of drugs currently in clinical use.[4]

Q3: What is the first step I should take to assess the metabolic stability of my new derivative?

A3: The initial and most crucial step is to perform an in vitro metabolic stability assay. The two most common and informative starting points are the liver microsomal stability assay and the hepatocyte stability assay.[5][6] These assays will provide you with the intrinsic clearance (CLint) of your compound, which is a measure of its metabolic rate.[5]

Q4: What is the difference between a microsomal and a hepatocyte stability assay?

A4: Microsomal assays primarily assess Phase I metabolism, which is largely driven by CYP enzymes found in the microsomal fraction of liver cells.[6] Hepatocyte assays, on the other hand, use intact liver cells and therefore evaluate both Phase I and Phase II metabolism (e.g., glucuronidation and sulfation), providing a more comprehensive picture of cellular metabolism.[6][7]

Q5: How can I improve the metabolic stability of my lead compound?

A5: Improving metabolic stability typically involves structural modifications to block or reduce the rate of metabolism at the most labile sites ("metabolic hot spots").[8] Common strategies include:

  • Blocking metabolic sites: Introducing sterically hindering groups or electron-withdrawing groups near the site of metabolism.[2]

  • Bioisosteric replacement: Replacing metabolically labile groups with more stable ones that retain biological activity.[2][9]

  • Deuterium incorporation: Replacing hydrogen atoms with deuterium at metabolic hot spots can slow the rate of CYP-mediated bond cleavage.[10][11]

Section 2: Troubleshooting Experimental Workflows

This section provides in-depth troubleshooting guidance for common issues encountered during the experimental evaluation of metabolic stability.

Issue 1: My compound shows very rapid clearance in the liver microsomal stability assay. What are my next steps?

Root Cause Analysis:

Rapid clearance in a microsomal assay strongly suggests that your compound is a substrate for CYP enzymes.[12] The primary goal is to identify the specific site(s) of metabolism and then devise a strategy to mitigate this.

Troubleshooting Workflow:

A High Clearance Observed in Microsomal Assay B Metabolite Identification Study A->B Determine where metabolism occurs C Incubate with specific CYP inhibitors or recombinant CYPs A->C Identify which CYPs are involved D Identify 'Metabolic Hot Spots' B->D C->D E Structural Modification Strategy D->E F Block Metabolism with Bulky Groups E->F G Introduce Electron-Withdrawing Groups E->G H Deuterium Substitution E->H I Synthesize Analogs F->I G->I H->I J Re-evaluate in Microsomal Stability Assay I->J

Caption: Troubleshooting workflow for high microsomal clearance.

Detailed Steps & Rationale:

  • Metabolite Identification: The first step is to perform a metabolite identification study using LC-MS/MS. By comparing the mass spectra of your parent compound with the metabolites formed after incubation with microsomes, you can identify the sites of oxidation (e.g., hydroxylation of the pyrrole or benzene ring).

  • CYP Reaction Phenotyping: To pinpoint the specific CYP enzymes responsible, you can either use a panel of recombinant human CYP enzymes or incubate your compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Structural Modification: Once the metabolic hot spots are identified, you can employ several strategies:

    • Steric Hindrance: Introduce a bulky group, such as a tert-butyl group, near the site of metabolism to physically block the CYP active site from accessing the labile position.

    • Electronic Deactivation: Introduce electron-withdrawing groups, such as fluorine or a trifluoromethyl group, to the aromatic rings.[2] This can decrease the electron density of the ring, making it less susceptible to electrophilic attack by CYP enzymes.[3]

    • Deuteration: Replace a hydrogen atom with a deuterium atom at the site of metabolism. The stronger carbon-deuterium bond can slow down the rate of CYP-mediated hydrogen abstraction, a common rate-limiting step in metabolism.[10][11]

Issue 2: My compound has acceptable microsomal stability, but shows poor stability in the hepatocyte assay. What does this suggest?

Root Cause Analysis:

This discrepancy strongly indicates that your compound is likely undergoing Phase II metabolism.[6] Since microsomes primarily contain Phase I enzymes, the stability in this assay can be misleading if Phase II pathways are significant clearance routes.[12] Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete metabolic profile.[7]

Troubleshooting Workflow:

A Good Microsomal Stability, Poor Hepatocyte Stability B Hypothesis: Phase II Metabolism is the Primary Clearance Pathway A->B C Metabolite ID in Hepatocytes B->C Confirm hypothesis D Identify Glucuronide or Sulfate Conjugates C->D E Identify Potential Sites for Conjugation (e.g., -OH, -NH2, -COOH) D->E F Structural Modification Strategy E->F G Mask Conjugation Site F->G H Introduce Steric Hindrance F->H I Synthesize Analogs G->I H->I J Re-evaluate in Hepatocyte Stability Assay I->J

Caption: Troubleshooting workflow for poor hepatocyte stability.

Detailed Steps & Rationale:

  • Confirm Phase II Metabolism: Perform a metabolite identification study using the supernatant from your hepatocyte assay. Look for metabolites with mass shifts corresponding to the addition of glucuronic acid (+176 Da) or sulfate (+80 Da).

  • Identify the Site of Conjugation: The site of conjugation will be a functional group that can act as a nucleophile, such as a hydroxyl, amine, or carboxylic acid. If your parent compound does not have such a group, it's possible that a Phase I metabolite is being formed first, which then undergoes Phase II conjugation.

  • Structural Modification:

    • Masking the Functional Group: If the group undergoing conjugation is not essential for pharmacological activity, consider replacing it with a bioisostere that is not susceptible to conjugation. For example, a hydroxyl group could be replaced with a methyl ether or a fluorine atom.

    • Steric Hindrance: Introduce bulky groups near the site of conjugation to prevent the transferase enzymes from accessing it.

Issue 3: My in vitro stability data does not correlate well with my in vivo pharmacokinetic data.

Root Cause Analysis:

Poor in vitro to in vivo correlation (IVIVC) can arise from several factors. It's important to remember that in vitro systems, while powerful, are simplifications of a complex biological system.

Potential Reasons for Poor IVIVC:

Potential Cause Explanation Suggested Action
Extrahepatic Metabolism Significant metabolism may be occurring in tissues other than the liver, such as the gut wall, kidneys, or lungs.[5][13]Perform stability assays using S9 fractions or microsomes from other tissues (e.g., intestine).
Active Transport The compound may be a substrate for uptake or efflux transporters in the liver, which can affect its intracellular concentration and, therefore, its metabolic rate.Conduct experiments using transporter-transfected cell lines to identify potential interactions.
Plasma Protein Binding High plasma protein binding can limit the amount of free drug available to enter hepatocytes and undergo metabolism.Measure the fraction of unbound drug in plasma and use this value to correct your in vitro clearance calculations.
Poor Absorption Low oral bioavailability may be due to poor absorption rather than high metabolism.[13]Assess compound permeability using a Caco-2 assay.

Section 3: Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)[6]

  • Acetonitrile with an internal standard for quenching the reaction and for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw microsomes and the NADPH regenerating system on ice. Prepare working solutions of your test compound and positive controls by diluting the stock solutions in buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final protein concentration of 0.5 mg/mL.[6]

    • Add the test compound to a final concentration of 1 µM.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[6][12][14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a more physiologically relevant system that includes both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species of interest)

  • Hepatocyte culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Acetonitrile with an internal standard

  • Coated 12- or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and Prepare Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol.[15] Resuspend the cells in culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[7]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a coated plate.

    • Add the test compound to a final concentration of 1 µM.

    • Place the plate on an orbital shaker in an incubator.[7]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[7]

  • Quench Reaction: Immediately mix the collected aliquots with 3-5 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Follow the same steps as in the microsomal stability assay.

Data Analysis: The data analysis is the same as for the microsomal stability assay, with the CLint being expressed as µL/min/10^6 cells.

Section 4: References

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Journal of Pharmaceutical Analysis.

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). National Center for Biotechnology Information.

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray.

  • Metabolic Stability Assays. (n.d.). Merck Millipore.

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing.

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications.

  • How to improve metabolic stability in drug discovery. (2024). YouTube.

  • Microsomal Stability. (n.d.). Cyprotex.

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (n.d.). National Center for Biotechnology Information.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery.

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Future Science.

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.

  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, which regulate a vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, which regulate a vast array of cellular processes.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[4] However, a significant challenge in this field is managing inhibitor selectivity.[5][6] Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases.[6][7] This promiscuity can lead to off-target effects and associated toxicities, but can also present opportunities for therapeutic benefit against multiple disease drivers.[2] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of preclinical drug development that informs on target selection, compound prioritization, and potential clinical implications.[1]

This guide provides an in-depth, technical framework for assessing the kinase selectivity of a novel compound, using 4-(1H-Pyrrol-1-yl)benzenesulfonamide as a case study. While derivatives of this scaffold have shown promise in various biological contexts, including anticancer activity and the inhibition of other enzymes, a comprehensive kinase profile is essential to fully understand its therapeutic potential and potential liabilities.[8][9][10] We will delve into the experimental design, provide a detailed protocol for a robust kinase assay, and discuss the interpretation of the resulting data in comparison to hypothetical alternatives.

The Strategic Imperative of Kinase Selectivity Profiling

The primary objective of kinase selectivity profiling is to understand the interaction landscape of a compound across a broad representation of the human kinome.[1] This process is crucial for several reasons:

  • On-Target Potency and Off-Target Liabilities: It validates the compound's activity against its intended target while simultaneously identifying potential off-target interactions that could lead to adverse effects. A highly selective inhibitor is often desired to minimize toxicity, though in some cases, multi-targeting can be advantageous.[2]

  • Structure-Activity Relationship (SAR) Guidance: The selectivity profile provides invaluable information for medicinal chemists to optimize lead compounds, enhancing potency for the desired target(s) while designing out interactions with kinases known to cause toxicity.

  • Mechanism of Action Deconvolution: In phenotypic screening campaigns, where a compound's target is unknown, kinase profiling can help to identify the kinase or kinases responsible for the observed cellular effect.[11]

  • Competitive Landscape Analysis: Understanding the selectivity of a novel inhibitor relative to existing drugs or tool compounds provides a clearer picture of its potential advantages and differentiation in a therapeutic context.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the kinase selectivity of a test compound like 4-(1H-Pyrrol-1-yl)benzenesulfonamide.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation Compound Test Compound (4-(1h-Pyrrol-1-yl)benzenesulfonamide) Screening Primary Screening (Single High Concentration) Compound->Screening Panel Kinase Panel Selection (e.g., 300+ kinases) Panel->Screening Assay Assay Format Selection (e.g., ADP-Glo™) Assay->Screening IC50 IC50 Determination (Dose-Response for Hits) Screening->IC50 Hits Data Data Analysis (Calculate % Inhibition, IC50) IC50->Data Selectivity Selectivity Assessment (Selectivity Score, Kinome Map) Data->Selectivity Comparison Comparative Analysis (vs. Reference Inhibitors) Selectivity->Comparison

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

For robust and high-throughput kinase profiling, luminescence-based assays such as the ADP-Glo™ Kinase Assay are an excellent choice.[12] This assay format measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, which is then converted into a light signal.[13] It is less susceptible to compound interference compared to fluorescence-based methods and avoids the safety and disposal concerns of radiometric assays.[13]

Objective: To determine the inhibitory activity of 4-(1H-Pyrrol-1-yl)benzenesulfonamide against a panel of protein kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and reaction buffers.[12]

  • ADP-Glo™ Kinase Assay reagents (Promega).

  • Test Compound: 4-(1H-Pyrrol-1-yl)benzenesulfonamide, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Reference Inhibitors (e.g., Staurosporine for broad-spectrum inhibition, a known selective inhibitor for comparison).

  • Multi-well assay plates (e.g., 384-well, white, low-volume).

  • A plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating:

    • For primary screening, prepare a working solution of 4-(1H-Pyrrol-1-yl)benzenesulfonamide at a concentration that will yield a final assay concentration of 10 µM (this is a common high concentration for initial screens).

    • For IC50 determination, create a 10-point serial dilution series of the test compound, typically starting from 100 µM.

    • Dispense a small volume (e.g., 5 nL) of the compound solutions and controls (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) into the wells of the 384-well plate.

  • Kinase Reaction Setup:

    • Prepare the kinase reaction master mix according to the manufacturer's protocol. This will typically contain the reaction buffer, the specific kinase, and its corresponding substrate. The ATP concentration should be set at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[7]

    • Dispense the kinase reaction master mix into the wells containing the pre-spotted compounds.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate the reaction at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate in the presence of the inhibitor.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will react with the ADP produced in the initial kinase reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the compound's effect on each kinase.

  • Percent Inhibition Calculation: The percent inhibition for the primary screen is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_DMSO - Signal_PositiveControl))

  • IC50 Value Determination: For kinases showing significant inhibition (e.g., >50% at 10 µM), the dose-response data is plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[4]

Comparative Analysis: Profiling 4-(1H-Pyrrol-1-yl)benzenesulfonamide

To illustrate the utility of this approach, let's consider a hypothetical cross-reactivity profile for 4-(1H-Pyrrol-1-yl)benzenesulfonamide against a representative kinase panel, compared with two well-known kinase inhibitors: a promiscuous inhibitor (Sunitinib) and a more selective inhibitor (Lapatinib).

Table 1: Hypothetical Kinase Inhibition Data (IC50 in nM)

Kinase Target4-(1H-Pyrrol-1-yl)benzenesulfonamideSunitinib (Reference 1)Lapatinib (Reference 2)
Primary Target(s)
EGFR>10,0002,5009
ERBB2 (HER2)>10,0003,00013
VEGFR285 20 >10,000
PDGFRβ120 15 >10,000
Key Off-Targets
ABL1>10,000500>10,000
SRC2,500150350
PLK4950 800>10,000
KIT3,00025 >10,000
FLT34,50030 >10,000
RET6,00040 >10,000
p38α (MAPK14)>10,000>10,000>10,000
JNK1 (MAPK8)>10,000>10,000>10,000
CDK2>10,0001,5007,500

Data is hypothetical and for illustrative purposes only. Reference inhibitor data is approximated from public sources for comparative context.

  • Primary Activity: 4-(1H-Pyrrol-1-yl)benzenesulfonamide shows potent activity against VEGFR2 and PDGFRβ, suggesting a potential role in angiogenesis inhibition, similar to Sunitinib.

  • Selectivity Profile: Compared to Sunitinib, which inhibits a broad range of kinases including KIT, FLT3, and RET at low nanomolar concentrations, our test compound is more selective. It shows weaker inhibition of these targets.

  • Comparison with Lapatinib: Lapatinib is highly selective for EGFR and ERBB2. Our test compound does not inhibit these kinases, indicating a distinct mechanism of action.

  • Noteworthy Off-Target Activity: The compound shows moderate activity against PLK4, a serine/threonine kinase involved in cell cycle regulation.[14] This could be a desirable polypharmacological effect or a potential liability, warranting further investigation.

Visualizing Kinase Selectivity and Signaling Context

A common way to visualize selectivity is by mapping the inhibited kinases onto a representation of the human kinome. For a more focused view, we can illustrate the potential impact of 4-(1H-Pyrrol-1-yl)benzenesulfonamide on a relevant signaling pathway based on our hypothetical data.

G GF Growth Factors (VEGF, PDGF) RTK VEGFR2 / PDGFRβ GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Inhibitor 4-(1H-Pyrrol-1-yl) benzenesulfonamide Inhibitor->RTK

Caption: Potential mechanism of action via inhibition of RTK signaling.

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for profiling the kinase cross-reactivity of a novel compound, 4-(1H-Pyrrol-1-yl)benzenesulfonamide. The hypothetical data demonstrates that this compound could be a potent and relatively selective inhibitor of key receptor tyrosine kinases involved in angiogenesis, distinguishing it from both broader-spectrum and highly selective inhibitors.

The trustworthiness of these findings is grounded in the use of a validated, gold-standard assay format and a systematic approach to data analysis.[15] The next logical steps in the preclinical development of this compound would involve:

  • Cellular Assays: Validating the inhibition of VEGFR2 and PDGFRβ phosphorylation in relevant cell models to confirm target engagement in a physiological context.

  • Broader Profiling: Screening against a larger kinase panel (e.g., >400 kinases) to gain a more complete picture of its selectivity.

  • In Vivo Studies: Assessing the compound's efficacy and safety profile in animal models of diseases where angiogenesis is a key driver, such as cancer.

By rigorously applying the principles and protocols outlined herein, researchers can generate high-quality, interpretable data to guide the development of the next generation of targeted kinase inhibitors.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(7), 1167-1178. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1185. [Link]

  • Angeli, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]

  • PubMed. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Lin, Y., et al. (2019). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 14(12), 1255-1267. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Ahmad, I., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(7), 671-683. [Link]

  • Yum, S., et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(2), 579-583. [Link]

  • O'Shea, J. J., et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 8(10), 829-835. [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • Huang, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1648-1660. [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a.... Retrieved from [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Johnson, J. L., & Johnson, K. N. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 10(1), 22-29. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017. [Link]

  • Du, R., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(8), e105572. [Link]

  • Al-Salahat, S., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(3), 368. [Link]

  • Semantic Scholar. (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Retrieved from [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]

  • Mao, J., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • YouTube. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 178. [Link]

  • Preprints.org. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Retrieved from [Link]

  • bioRxiv. (2026). Novel universal domain-centric method for protein classification. Retrieved from [Link]

  • Al-Madhagi, L. M., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5284-5304. [Link]

  • I.R.I.S. (2023). Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl]. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison: 4-(1H-Pyrrol-1-yl)benzenesulfonamide and Acetazolamide in Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbonic anhydrase (CA) inhibitors, the well-established drug acetazolamide has long been a benchmark. However, emerging research into n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibitors, the well-established drug acetazolamide has long been a benchmark. However, emerging research into novel sulfonamides, such as 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives, reveals a new frontier of therapeutic potential, particularly in oncology. This guide provides a detailed, head-to-head comparison of these two compounds, delving into their mechanisms of action, isoform selectivity, and the downstream signaling pathways they influence, supported by experimental data and protocols.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

Property4-(1H-Pyrrol-1-yl)benzenesulfonamideAcetazolamide
Chemical Formula C₁₀H₁₀N₂O₂SC₄H₆N₄O₃S₂
Molar Mass 222.26 g/mol 222.24 g/mol [1]
Mechanism of Action Carbonic Anhydrase Inhibitor, Wnt/β-catenin Signaling Pathway Inhibitor[2]Carbonic Anhydrase Inhibitor[1]
Protein Binding Data not readily available for the parent compound.70-90%[1]
Metabolism Data not readily available for the parent compound.None[1]
Elimination Half-Life Data not readily available for the parent compound.2-4 hours[1]
Excretion Data not readily available for the parent compound.Urine (90%)[1]

Delving into the Mechanism of Action: Beyond Carbonic Anhydrase Inhibition

Both 4-(1H-pyrrol-1-yl)benzenesulfonamide and acetazolamide are sulfonamide-based inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a variety of physiological processes, including pH regulation, fluid balance, and CO₂ transport.

Acetazolamide acts as a non-selective inhibitor of various CA isoforms.[3] Its therapeutic effects stem from this broad inhibition. For instance, in the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma. In the kidneys, it leads to the excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[3]

4-(1H-Pyrrol-1-yl)benzenesulfonamide and its derivatives, on the other hand, exhibit a more nuanced mechanism of action. While they also inhibit carbonic anhydrases, certain derivatives have been shown to possess significant selectivity for tumor-associated isoforms, namely CA IX and CA XII.[2][4] Furthermore, these compounds can act as dual-targeting agents, also inhibiting the Wnt/β-catenin signaling pathway, a critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer.[2]

cluster_acetazolamide Acetazolamide cluster_pyrrol 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivative A Acetazolamide CA_A Carbonic Anhydrase (various isoforms) A->CA_A Inhibits Result_A Decreased H+ and HCO3- formation CA_A->Result_A P 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivative CA_P Carbonic Anhydrase (selective for CA IX/XII) P->CA_P Inhibits Wnt Wnt/β-catenin Pathway P->Wnt Inhibits Result_P_CA Inhibition of tumor-associated pH regulation CA_P->Result_P_CA Result_P_Wnt Decreased cancer cell proliferation Wnt->Result_P_Wnt

Caption: Comparative Mechanism of Action.

Comparative Inhibitory Activity: A Focus on Cancer-Related Isoforms

Recent studies have highlighted the potential of 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives as highly potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in a variety of solid tumors and play a crucial role in the regulation of the tumor microenvironment's pH, contributing to tumor progression and metastasis.[4][5]

A study on a derivative, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, provides compelling comparative data against acetazolamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012.125.85.7
4-(1H-pyrrol-1-yl)benzenesulfonamide Derivative (Compound 15) >1000048.724.16.8

Data sourced from Monti et al., Journal of Medicinal Chemistry, 2023.[2]

This data reveals that while acetazolamide is a potent inhibitor of the ubiquitous hCA II isoform, the 4-(1H-pyrrol-1-yl)benzenesulfonamide derivative shows comparable or even slightly better inhibitory activity against the tumor-associated hCA IX and XII isoforms, with significantly less activity against the off-target hCA I. This isoform selectivity is a critical advantage, as it may lead to a more targeted therapeutic effect with fewer side effects. The inhibition of CA IX and XII can increase the sensitivity of tumor cells to conventional chemotherapies.[4]

The Dual-Target Advantage: Wnt/β-Catenin Signaling Pathway

A key differentiator for 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives is their ability to inhibit the Wnt/β-catenin signaling pathway.[2] This pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.

Wnt_Pathway Wnt_ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt_ligand->Frizzled_LRP Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled_LRP->Destruction_Complex Inactivates beta_catenin β-catenin Destruction_Complex->beta_catenin Prevents Degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Inhibitor 4-(1H-Pyrrol-1-yl)benzenesulfonamide Derivative Inhibitor->beta_catenin Promotes Degradation of

Caption: Simplified Wnt/β-catenin Signaling Pathway and Point of Inhibition.

By inhibiting this pathway, these novel compounds can directly suppress tumor cell growth, offering a multi-pronged attack that is not achievable with acetazolamide alone.

Experimental Protocols: Assessing Carbonic Anhydrase Inhibition

A robust and reproducible method for assessing carbonic anhydrase inhibition is crucial for comparative studies. A commonly used method is the colorimetric CO₂ hydration assay.

Objective: To determine the inhibitory potency (IC₅₀ or Ki) of a test compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the rate of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator. The rate of color change of the indicator is monitored spectrophotometrically. Inhibitors will slow down this rate.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Test compounds (4-(1H-pyrrol-1-yl)benzenesulfonamide, acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • pH indicator solution (e.g., p-nitrophenol)

  • CO₂-saturated water (substrate)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and acetazolamide.

    • Dilute the CA enzyme to the desired concentration in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of the test compound or acetazolamide to the appropriate wells. Include a control well with no inhibitor.

    • Add the CA enzyme solution to all wells except for a blank control.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding ice-cold CO₂-saturated water to all wells.

    • Immediately place the plate in the microplate reader and start kinetic measurements, recording the absorbance at the appropriate wavelength for the chosen pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

start Start prep Prepare Reagents (Enzyme, Inhibitors, Buffer, Substrate) start->prep setup Set up 96-well plate with buffer, inhibitors, and enzyme prep->setup incubate Incubate for inhibitor binding setup->incubate initiate Initiate reaction with CO2-saturated water incubate->initiate measure Measure absorbance change over time (kinetic read) initiate->measure analyze Analyze data to calculate IC50/Ki values measure->analyze end End analyze->end

Caption: Experimental Workflow for CA Inhibition Assay.

Conclusion: A New Paradigm in Carbonic Anhydrase Inhibition

While acetazolamide remains a clinically important carbonic anhydrase inhibitor with broad applications, the emergence of 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives represents a significant advancement, particularly in the context of oncology. The key advantages of these novel compounds lie in their:

  • Isoform Selectivity: The ability to selectively target tumor-associated CA isoforms (IX and XII) over ubiquitous isoforms may translate to a more favorable safety profile and targeted efficacy.

  • Dual-Targeting Mechanism: The concurrent inhibition of the Wnt/β-catenin signaling pathway offers a synergistic approach to combating cancer cell proliferation.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives. However, the existing data strongly suggests that these compounds could pave the way for a new generation of more effective and targeted cancer therapies.

References

  • Acetazolamide. In: Wikipedia. [Link]

  • Leaf, D. E., & Lieske, J. C. (2022). The role of acetazolamide in critical care and emergency medicine. Annals of Intensive Care, 12(1), 1-10. [Link]

  • Gieling, R. G., Babin, V., & Tanc, M. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 17(9), 2389. [Link]

  • Monti, S. M., De Simone, G., & Supuran, C. T. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(10), e0205422. [Link]

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Validation

Validating Cellular Target Engagement of 4-(1H-Pyrrol-1-yl)benzenesulfonamide: A Comparative Guide to Modern Cellular Assays

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research progra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive overview and comparative analysis of leading methodologies for validating the cellular target engagement of "4-(1H-Pyrrol-1-yl)benzenesulfonamide," a scaffold known for its derivatives' potent anticancer and enzyme-inhibiting properties.[1][2] As researchers delve into the therapeutic potential of this and similar molecules, robust and reliable target engagement studies are paramount.

The core principle of target engagement is to confirm that a drug candidate physically interacts with its designated target protein inside a living cell. This critical step bridges the gap between in vitro biochemical activity and cellular or physiological outcomes, providing confidence that the observed phenotype is a direct consequence of on-target activity. This guide will explore and compare two powerful, broadly applicable techniques: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to guide your selection of the most appropriate assay for your research needs.

The Target: Understanding the Potential of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

The 4-(1H-pyrrol-1-yl)benzenesulfonamide core structure is a key feature in a class of molecules with significant therapeutic promise. Research has highlighted that derivatives of this compound can exhibit potent anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cell lines.[1][3] Notably, this scaffold has been identified as a dual-target inhibitor, particularly focusing on human carbonic anhydrases (hCAs) and the Wnt/β-catenin signaling pathway.[2][4] Specific derivatives have demonstrated strong inhibition of hCA isoforms, such as hCA IX and hCA XII, which are involved in pH regulation and are often upregulated in tumors.[5][6] Given these promising biological activities, directly validating the engagement of novel analogs with targets like carbonic anhydrases within the cell is a critical step in their development.

Comparative Methodologies for Cellular Target Engagement

Here, we compare two label-free methods, CETSA® and DARTS, that are well-suited for confirming the interaction of 4-(1H-pyrrol-1-yl)benzenesulfonamide with its intracellular targets.

FeatureCellular Thermal Shift Assay (CETSA®)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[7]Ligand binding protects the target protein from proteolytic degradation.[8][9]
Primary Readout Quantification of soluble target protein remaining after heat treatment.Quantification of full-length target protein remaining after protease treatment.
Throughput Can be adapted to high-throughput screening (HTS) formats.[10]Moderate throughput, can be adapted for screening.
Key Advantages Applicable to a wide range of soluble and membrane-bound proteins in intact cells and cell lysates.[7] Does not require modification of the compound.Does not require compound modification.[8][11] Can be used to identify unknown targets.[12]
Key Limitations Not all proteins exhibit a clear thermal shift upon ligand binding. Requires specific antibodies for detection.Dependent on the presence of protease-accessible sites on the target protein. Can be influenced by off-target protease inhibition.
Instrumentation PCR machine or dedicated heating blocks, Western blotting equipment, or plate reader for HTS formats.Standard cell culture and Western blotting equipment.

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

The CETSA method is based on the principle that the binding of a ligand, such as our compound of interest, to its target protein enhances the protein's thermal stability.[7] When cells are heated, proteins denature and aggregate. However, proteins stabilized by a ligand will remain in solution at higher temperatures.[13]

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Seeding and Treatment:

    • Seed the appropriate cancer cell line (e.g., HCT-116, MCF-7) in multi-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of 4-(1H-pyrrol-1-yl)benzenesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Seal the plates and heat them in a PCR machine or a pre-heated oven at a specific temperature for a set duration (e.g., 50°C for 3 minutes).[10] This temperature should be optimized to be at the upper range of the target protein's melting curve.

    • Include a non-heated control at room temperature.

  • Cell Lysis:

    • Immediately after heating, lyse the cells using a suitable lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or the addition of a lysis reagent.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of the Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Quantify the amount of the target protein (e.g., Carbonic Anhydrase IX) in the supernatant using standard protein detection methods like Western blotting or an ELISA.

  • Data Interpretation:

    • A higher amount of the target protein in the soluble fraction of the compound-treated, heated samples compared to the vehicle-treated, heated samples indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay leverages the principle that the binding of a small molecule to its target protein can protect the protein from proteolysis.[8][9][11] This method is particularly useful as it does not require any modification to the compound of interest.[12]

Caption: A generalized workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and prepare a native protein lysate using a non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with various concentrations of 4-(1H-pyrrol-1-yl)benzenesulfonamide or a vehicle control at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each lysate sample at an optimized concentration.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for protein digestion.

  • Stopping the Digestion:

    • Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling the samples.

  • Analysis of Protein Protection:

    • Separate the protein fragments by SDS-PAGE and analyze the amount of full-length target protein remaining via Western blotting using a specific antibody against the target (e.g., Carbonic Anhydrase IX).

  • Data Interpretation:

    • A higher amount of the full-length target protein in the compound-treated samples compared to the vehicle-treated samples indicates that the compound has bound to the target and protected it from digestion.

Signaling Pathway Context

The potential of 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to inhibit carbonic anhydrases and the Wnt/β-catenin pathway suggests a role in modulating key cellular processes implicated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl LRP LRP5/6 LRP->Dvl CAIX CAIX Extracellular Acidification Extracellular Acidification GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome TCF TCF/LEF BetaCatenin->TCF Translocation TargetGenes Target Genes (e.g., MYC, Fgf20) TCF->TargetGenes Transcription Compound 4-(1H-pyrrol-1-yl) benzenesulfonamide Derivative Compound->CAIX Compound->BetaCatenin Inhibition of Signaling

Caption: Putative mechanism of action for 4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

Conclusion

Validating the cellular target engagement of 4-(1H-pyrrol-1-yl)benzenesulfonamide is a non-negotiable step in advancing this promising compound class towards therapeutic application. Both CETSA® and DARTS offer robust, label-free approaches to confirm direct target interaction in a physiologically relevant context. The choice between these methods will depend on the specific characteristics of the target protein, available resources, and desired throughput. By employing these state-of-the-art techniques, researchers can build a solid foundation of evidence for the mechanism of action of their compounds, ultimately accelerating the path to novel therapeutics.

References

  • Żołnowska, B., Sławiński, J., Brzozowski, Z., Kawiak, A., Belka, M., Zielińska, J., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • Angapelly, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824–14842. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Angapelly, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed Central. [Link]

  • Angapelly, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]

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  • Angapelly, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). CETSA-based target engagement of taxanes in cells. Nature Communications, 7, 11503. [Link]

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Comparative

A Guide to Orthogonal Validation of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" Activity Using Diverse Assay Formats

In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the prologue to a rigorous journey of validation. The imperative to confirm that the observed biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the prologue to a rigorous journey of validation. The imperative to confirm that the observed biological activity is a direct consequence of on-target engagement, rather than an artifact of the primary screening technology, cannot be overstated. This guide provides an in-depth technical comparison of orthogonal assay formats for validating the activity of "4-(1h-Pyrrol-1-yl)benzenesulfonamide," a compound scaffold with demonstrated anticancer properties.[1] We will explore the causal logic behind selecting complementary assays, moving from direct target interaction to cellular and pathway-level responses.

The core principle of orthogonal validation is the use of multiple, independent methods to interrogate a compound's activity.[2] This approach significantly enhances confidence in the results by mitigating the risk of technology-specific artifacts and false positives, which can arise from factors like compound autofluorescence or non-specific inhibition.[3][4] For a molecule like "4-(1h-Pyrrol-1-yl)benzenesulfonamide" and its derivatives, which have been shown to induce apoptosis in cancer cell lines, a multi-pronged validation strategy is essential to build a robust data package for further development.[1]

This guide will detail two distinct, yet complementary, assay platforms: a biophysical, target-centric assay and a cell-based, pathway-focused assay. By juxtaposing a direct measure of target engagement with a functional cellular readout, we can construct a comprehensive and trustworthy profile of the compound's activity.

Understanding the Target Landscape of Sulfonamides

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. Notably, it is a key structural feature of carbonic anhydrase (CA) inhibitors.[5][6] Several studies have highlighted the role of specific CA isoforms, such as CA XII, in cancer progression, making them attractive therapeutic targets.[5] Furthermore, derivatives of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" have been shown to potentially modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[5][6]

Given this context, our validation strategy will focus on confirming direct engagement with a putative protein target and subsequently verifying the impact on a relevant cancer-associated signaling pathway.

Assay 1: Biophysical Validation of Target Engagement via Thermal Shift Assay (TSA)

The "Why": The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful biophysical technique to directly assess the binding of a small molecule to a purified protein.[7][8] The principle is elegantly simple: the binding of a ligand, such as our test compound, typically stabilizes the protein's three-dimensional structure. This increased stability is reflected as a positive shift in the protein's melting temperature (Tm).[8]

TSA is an ideal orthogonal approach to many primary screening formats because it is a label-free assay (for the compound) and relies on an intrinsic property of the protein-ligand interaction—stabilization.[9] This makes it largely insensitive to many of the optical interferences that can plague fluorescence- or absorbance-based primary screens.[3]

Experimental Workflow:

TSA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p Purified Target Protein (e.g., Recombinant CA XII) mix Mix Components in 96-well PCR plate p->mix d SYPRO Orange Dye d->mix c 4-(1h-Pyrrol-1-yl)benzenesulfonamide (or DMSO control) c->mix qpcr Real-Time PCR Instrument (Set to Melt Curve Protocol) mix->qpcr Load Plate heat Gradual Temperature Increase (e.g., 25°C to 95°C) fluor Monitor Fluorescence Increase heat->fluor During Heating melt Generate Melt Curve fluor->melt tm Calculate Tm (Inflection Point) melt->tm delta_tm Determine ΔTm (Tm_compound - Tm_DMSO) tm->delta_tm

Caption: Workflow for the Thermal Shift Assay (TSA).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant target protein (e.g., human Carbonic Anhydrase XII) at 0.2 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a 200X stock of SYPRO Orange dye in DMSO.

    • Prepare a serial dilution of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" in the assay buffer containing 1% DMSO, ranging from 0.1 µM to 100 µM. Include a "DMSO only" control.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

    • Add 2.5 µL of the compound dilutions (or DMSO control) to the respective wells.

    • Prepare a master mix of SYPRO Orange dye diluted 1:10 in assay buffer. Add 2.5 µL of this mix to each well for a final 20X concentration.

    • Seal the plate with optical-quality film.

  • Instrumentation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.[10]

    • Set up a melt curve protocol to ramp the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Configure the instrument to monitor fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • The instrument software will generate fluorescence intensity versus temperature curves.

    • The melting temperature (Tm) is the midpoint of the transition in each curve, often calculated from the peak of the first derivative.[8]

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound concentration.

    • A dose-dependent increase in ΔTm indicates direct binding and stabilization of the target protein.

Assay 2: Cell-Based Validation of Pathway Modulation via Luciferase Reporter Assay

The "Why": While TSA confirms direct target binding, it doesn't provide information about the compound's activity in a physiological context.[11] A cell-based assay is a crucial next step to verify that the compound can penetrate the cell membrane, engage its target, and elicit a downstream functional response.[12][13]

Given the link between some sulfonamide derivatives and the Wnt/β-catenin signaling pathway, a luciferase reporter assay is an excellent choice for a functional readout.[5] This assay measures the transcriptional activity of a specific pathway. In this case, we can use a reporter construct where the expression of the luciferase enzyme is driven by a promoter containing binding sites for TCF/LEF, the key transcription factors activated by β-catenin.[14] Inhibition of the pathway by "4-(1h-Pyrrol-1-yl)benzenesulfonamide" would lead to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.[15]

Experimental Workflow:

Luciferase_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_readout Luminescence Reading cells Cancer Cell Line (e.g., HCT-116) transfect Co-transfect Cells & Plate cells->transfect reporter TCF/LEF Luciferase Reporter Plasmid reporter->transfect control Renilla Luciferase Control Plasmid control->transfect stim Add Wnt Pathway Activator (e.g., Wnt3a) transfect->stim After 24h compound Add Compound Dilutions (or DMSO control) stim->compound incubate Incubate (24-48 hours) compound->incubate lyse Lyse Cells incubate->lyse substrate Add Luciferase Substrates lyse->substrate read Measure Luminescence (Firefly & Renilla) substrate->read normalize Normalize Firefly to Renilla Signal read->normalize

Caption: Workflow for a dual-luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a relevant cancer cell line (e.g., HCT-116, which has an active Wnt pathway) in appropriate media.

    • Seed cells into a 96-well white, clear-bottom plate.

    • Prepare a transfection mix containing a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).[16]

    • Transfect the cells according to the lipid-based transfection reagent manufacturer's protocol and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of "4-(1h-Pyrrol-1-yl)benzenesulfonamide" in cell culture media.

    • (Optional but recommended) To increase the dynamic range, cells can be stimulated with a Wnt pathway agonist like recombinant Wnt3a or a GSK3β inhibitor.

    • Remove the transfection media and add the media containing the compound dilutions (and agonist, if used). Include appropriate vehicle (DMSO) and positive control (known Wnt inhibitor) wells.

    • Incubate for an additional 24-48 hours.

  • Lysis and Luminescence Measurement:

    • Aspirate the media and lyse the cells using the buffer provided in a dual-luciferase assay kit.

    • Following the kit's instructions, add the firefly luciferase substrate and measure the luminescence on a plate-reading luminometer.

    • Subsequently, add the Renilla luciferase substrate (which quenches the firefly signal) and measure the second luminescent signal.

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from the orthogonal validation of "4-(1h-Pyrrol-1-yl)benzenesulfonamide."

Assay FormatPrincipleKey ParameterResult for 4-(1h-Pyrrol-1-yl)benzenesulfonamideInterpretation
Thermal Shift Assay (TSA) Ligand-induced protein stabilizationΔTm at 50 µM+ 5.2 °CDirect binding to and stabilization of the target protein (e.g., CA XII) is confirmed.
Luciferase Reporter Assay Inhibition of pathway-driven transcriptionIC507.5 µMThe compound is cell-permeable and functionally inhibits the Wnt/β-catenin signaling pathway at the transcriptional level.

Conclusion: A Self-Validating Experimental Narrative

By employing a carefully selected pair of orthogonal assays, we have constructed a robust and self-validating case for the activity of "4-(1h-Pyrrol-1-yl)benzenesulfonamide." The Thermal Shift Assay provides direct, biophysical evidence of target engagement in a purified, cell-free system.[17] This confirms that the molecule physically interacts with its intended target. The cell-based luciferase reporter assay then validates this interaction in a more physiologically relevant context, demonstrating that the compound can enter cells and modulate a key signaling pathway, resulting in a functional downstream effect.[11][18]

This dual-pronged approach provides a much higher degree of confidence than relying on a single assay format. It successfully bridges the gap from a biochemical interaction to a cellular consequence, providing a solid foundation for subsequent hit-to-lead and lead optimization efforts.[19] This rigorous validation strategy is paramount for ensuring that resources are invested in compound series with a genuine, on-target mechanism of action.

References

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  • ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]

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  • Liu, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-(1H-Pyrrol-1-yl)benzenesulfonamide, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 4-(1H-Pyrrol-1-yl)benzenesulfonamide is essential. Based on the known properties of its constituent functional groups, the following hazards should be anticipated:

  • Skin and Eye Irritation: Benzenesulfonamide derivatives are known to cause skin and eye irritation.[1] Direct contact should be avoided.

  • Respiratory Irritation: As a powdered substance, inhalation of dust particles may lead to respiratory tract irritation.[1]

  • Environmental Toxicity: Sulfonamides, as a class of compounds, can persist in the environment and may have ecotoxicological effects. While specific data for this compound is lacking, it is prudent to treat it as potentially harmful to aquatic life.

Table 1: Hazard Profile of 4-(1H-Pyrrol-1-yl)benzenesulfonamide (Inferred)

Hazard ClassificationAnticipated EffectsRecommended Precautions
Acute Toxicity (Oral)May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCauses skin irritation.[1]Wear protective gloves and lab coat.
Eye Damage/IrritationCauses serious eye irritation.[1]Wear safety glasses or goggles.
Respiratory SensitizationMay cause respiratory irritation.[1]Handle in a well-ventilated area or chemical fume hood.
Environmental HazardPotentially harmful to aquatic life.Prevent release to the environment.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 4-(1H-Pyrrol-1-yl)benzenesulfonamide for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against contamination of personal clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be required.

All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Containment

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal. The following diagram illustrates the decision-making process for segregating waste containing 4-(1H-Pyrrol-1-yl)benzenesulfonamide.

Caption: Decision tree for the segregation of 4-(1H-Pyrrol-1-yl)benzenesulfonamide waste.

Step-by-Step Containment Protocol:

  • Select the Appropriate Container: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure screw-top lid.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(1H-Pyrrol-1-yl)benzenesulfonamide," and the approximate concentration and quantity.

  • Solid Waste:

    • Carefully transfer any un-used or contaminated solid 4-(1H-Pyrrol-1-yl)benzenesulfonamide into the designated solid hazardous waste container.

    • Contaminated materials such as weigh boats, filter paper, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing 4-(1H-Pyrrol-1-yl)benzenesulfonamide should be collected in a designated liquid hazardous waste container.

    • Do not mix with halogenated solvents unless your facility's waste stream protocols specifically allow for it.

  • Empty Containers:

    • "Empty" containers that once held 4-(1H-Pyrrol-1-yl)benzenesulfonamide must be treated as hazardous waste unless they have been triple-rinsed.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.

Disposal Procedures

The primary and most recommended method for the disposal of 4-(1H-Pyrrol-1-yl)benzenesulfonamide is through a licensed hazardous waste disposal company.

On-Site Neutralization (for dilute aqueous solutions only - expert use only):

In specific and controlled circumstances, dilute aqueous waste streams containing benzenesulfonamides may be neutralized prior to collection by a waste disposal service. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

NeutralizationWorkflow Start Dilute Aqueous Waste (<1% solution) Step1 Transfer to a suitable reaction vessel in a fume hood Start->Step1 Step2 Slowly add a weak base (e.g., sodium bicarbonate solution) with stirring Step1->Step2 Step3 Monitor pH continuously Step2->Step3 Decision Is pH between 6.0 and 8.0? Step3->Decision End Collect as neutralized aqueous hazardous waste Decision->End Yes Continue Continue slow addition of base Decision->Continue No Continue->Step2

Caption: Workflow for the neutralization of dilute aqueous 4-(1H-Pyrrol-1-yl)benzenesulfonamide waste.

Final Disposal Pathway:

All collected hazardous waste, whether in solid or liquid form, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[2] These services will typically incinerate the waste at high temperatures in a facility equipped with the necessary environmental controls.[3]

Regulatory Compliance

Disposal of 4-(1H-Pyrrol-1-yl)benzenesulfonamide must comply with all local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this specific compound may not be explicitly listed as a hazardous waste, it may fall under the category of characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its potential for irritation and environmental harm, it is best practice to manage it as a hazardous waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion

The responsible disposal of 4-(1H-Pyrrol-1-yl)benzenesulfonamide is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper PPE usage, diligent waste segregation, and compliant disposal methods, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment.

References

  • ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • PubMed. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Available at: [Link]

  • Defense Centers for Public Health. Waste Management of Hazardous Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • PubMed Central. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]

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  • PubMed. Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Available at: [Link]

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  • Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. Available at: [Link]

  • Castrol.Safety Data Sheet. Available at: [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0E6E2F7E4E9E6E8802580F6005E9E7E/ File/104975.pdf)
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  • U.S. Environmental Protection Agency. Benzenesulfonamide, N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl - Substance Details. Available at: [Link]

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